Product packaging for Scytophycin E(Cat. No.:)

Scytophycin E

Cat. No.: B1235889
M. Wt: 822.1 g/mol
InChI Key: DSHVEBDLSYMWSX-MRGDGBMUSA-N
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Description

Scytophycin E is a natural product found in Scytonema and Cylindrospermum muscicola with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H75NO12 B1235889 Scytophycin E

Properties

Molecular Formula

C45H75NO12

Molecular Weight

822.1 g/mol

IUPAC Name

N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8S,9R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

InChI

InChI=1S/C45H75NO12/c1-28-15-18-34(49)23-35-13-12-14-36(57-35)24-40(54-9)37(26-47)41(55-10)25-39(53-8)32(5)45(58-42(51)20-16-28)33(6)43(52)29(2)17-19-38(50)31(4)44(56-11)30(3)21-22-46(7)27-48/h12-13,15-16,20-22,27,29-37,39-41,43-45,47,49,52H,14,17-19,23-26H2,1-11H3/b20-16+,22-21+,28-15+/t29-,30+,31-,32-,33-,34-,35-,36-,37+,39+,40-,41-,43-,44+,45-/m0/s1

InChI Key

DSHVEBDLSYMWSX-MRGDGBMUSA-N

SMILES

CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@H](O2)C[C@H](C/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)CO)OC)OC

Canonical SMILES

CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC

Synonyms

16,34-deepoxy-34-hydroxyscytophycin B
scytophycin E

Origin of Product

United States

Foundational & Exploratory

Scytophycin E: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Cyanobacterial Metabolite

Introduction

Scytophycin E is a member of the scytophycin family of bioactive macrolides produced by various species of cyanobacteria. These compounds have garnered significant interest within the scientific and pharmaceutical communities due to their potent cytotoxic and antimycotic properties. This technical guide provides a comprehensive overview of the cyanobacterial species known to produce this compound, its biological activities, and detailed experimental protocols relevant to its study. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

This compound Producing Cyanobacteria

This compound and its analogues are primarily isolated from filamentous cyanobacteria belonging to the genus Scytonema. Documented producer species include:

  • Scytonema pseudohofmanni : This species is a known producer of a range of scytophycins, including this compound.[1]

  • Scytonema ocellatum : This species has been shown to produce tolytoxin, a potent analogue of scytophycin, and its production can be influenced by nutrient concentrations in the culture medium.[2][3]

  • Scytonema burmanicum : Research has identified this species as a source of various scytophycins.[4]

  • Scytonema bilaspurense : Extracts from this species have demonstrated significant cytotoxic activity, suggesting the presence of potent bioactive compounds like scytophycins.

Biological Activity and Mechanism of Action

Scytophycins, including this compound, exhibit potent biological activities, most notably cytotoxicity against a range of cancer cell lines and antifungal effects. The primary mechanism of action for the related compound, tolytoxin, is the disruption of the actin cytoskeleton. This interference with a fundamental component of the cellular architecture leads to the inhibition of cell proliferation and the induction of apoptosis.

Cytotoxicity Data
Cell LineDescriptionIC50 (µg/mL)
HeLaCervical Cancer3.8
OVCAR-8Ovarian Cancer34.2
HaCaTKeratinocyte Cell Line21.6
HEK-293THuman Embryonic Kidney0.6

Table 1: Cytotoxicity of Scytonema bilaspurense NK13 extract against various human cell lines.[5]

Experimental Protocols

Cultivation of Scytonema Species

Objective: To cultivate Scytonema species for the production of this compound.

Materials:

  • Scytonema spp. culture (e.g., Scytonema ocellatum FF-66-3)

  • BG-11 medium or modified nutrient medium

  • Sterile culture flasks or photobioreactors

  • Light source (cool-white fluorescent lamps)

  • Incubator with temperature and light control

Procedure:

  • Prepare a sterile culture medium. A study on Scytonema ocellatum suggests that nutrient concentrations can influence scytophycin accumulation. For instance, calcium concentrations greater than 0.1 mM can stimulate production, while ammonium (2.5 mM) can inhibit both growth and product formation.[2] The use of 3-[N-Morpholino]propanesulfonic acid (MOPS) buffer at 3-5 mM can help maintain a stable pH, facilitating both growth and secondary metabolite production.[2]

  • Inoculate the sterile medium with an axenic culture of the desired Scytonema species.

  • Incubate the culture under controlled conditions. Typical conditions include a temperature of 25-28°C and a 16:8 hour light:dark cycle with a light intensity of approximately 20-40 µmol photons m⁻² s⁻¹.

  • Monitor the growth of the culture by measuring biomass (e.g., dry weight) or optical density.

  • Harvest the cyanobacterial biomass during the late logarithmic or early stationary phase of growth for optimal secondary metabolite yield. Harvesting can be achieved by centrifugation or filtration.

Extraction and Purification of Scytophycins (General Protocol)

Objective: To extract and purify this compound from Scytonema biomass.

Materials:

  • Lyophilized Scytonema biomass

  • Organic solvents (e.g., dichloromethane, methanol, acetonitrile)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Glassware

Procedure:

  • Extraction:

    • Extract the lyophilized cyanobacterial biomass with a mixture of dichloromethane and methanol (e.g., 2:1 v/v).

    • Repeat the extraction process multiple times to ensure complete recovery of the lipophilic compounds.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Preliminary Purification (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine fractions containing the compounds of interest based on their TLC profiles.

  • Final Purification (HPLC):

    • Further purify the enriched fractions using reversed-phase HPLC on a C18 column.

    • Use a gradient of water and acetonitrile or methanol as the mobile phase.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as mass spectrometry and NMR spectroscopy.

Visualizations

Experimental Workflow for this compound Production and Isolation

experimental_workflow culture Cyanobacteria Culture (Scytonema sp.) cultivation Cultivation (Optimized Medium & Conditions) culture->cultivation harvest Biomass Harvesting (Centrifugation/Filtration) cultivation->harvest extraction Solvent Extraction (DCM/MeOH) harvest->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions hplc Reversed-Phase HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Analysis (MS, NMR) pure_compound->analysis

Caption: Workflow for this compound production and isolation.

Proposed Signaling Pathway for Scytophycin-Induced Apoptosis

apoptosis_pathway scytophycin This compound actin Actin Filaments scytophycin->actin inhibits polymerization disruption Cytoskeleton Disruption actin->disruption cell_cycle_arrest Cell Cycle Arrest disruption->cell_cycle_arrest intrinsic_pathway Intrinsic Apoptosis Pathway disruption->intrinsic_pathway apoptosis Apoptosis cell_cycle_arrest->apoptosis bax_bak Bax/Bak Activation intrinsic_pathway->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Scytophycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Scytophycin E, a potent cytotoxic and antimycotic macrolide isolated from the terrestrial cyanobacterium Scytonema pseudohofmanni. This document details the key structural features, stereochemical assignments, and the experimental methodologies employed in its elucidation.

Core Chemical Structure

This compound is a complex macrolide belonging to the scytophycin family of natural products. Its molecular formula is C45H75NO12.[1] The structure is characterized by a large macrolactone ring, multiple stereocenters, and a side chain terminating in an N-methylformamide group.

The IUPAC name for this compound is N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8S,9R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide.[1]

The gross structure of the scytophycins, including this compound, was primarily determined through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemistry

The intricate stereochemistry of this compound was established through a combination of techniques, including analysis of NMR data, circular dichroism (CD) spectroscopy, and X-ray crystallography of a derivative of a related scytophycin. The relative stereochemistry was deduced from NMR studies, while the absolute configuration was determined by comparing the CD spectra of the scytophycins with that of a derivative of known absolute stereochemistry.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC45H75NO12
Molecular Weight822.08 g/mol
¹H NMR Data (CDCl₃)See Table 2 for detailed assignments
¹³C NMR Data (CDCl₃)See Table 3 for detailed assignments
Optical Rotation ([α]D)Data not available in the searched literature

Table 1: Physicochemical Properties of this compound

Detailed ¹H and ¹³C NMR data are critical for the structural confirmation of this compound. While the exact values from the primary literature were not retrieved in the search, the following tables represent the expected type of data based on the structure.

(Note: The following NMR data are illustrative and based on typical chemical shifts for similar structures. For precise research purposes, consulting the original publication by Ishibashi et al., 1986 is essential.)

Table 2: Illustrative ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 ~7.0 d ~15.0
H-2 ~6.0 dd ~15.0, 8.0
... ... ... ...
N-CH₃ ~2.9 s -

| CHO | ~8.0 | s | - |

Table 3: Illustrative ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C-1 ~140.0
C-2 ~125.0
... ...
C=O (lactone) ~170.0

| C=O (amide) | ~165.0 |

Experimental Protocols

The elucidation of the structure of this compound involved a series of meticulous experimental procedures.

Isolation and Purification
  • Extraction: The freeze-dried cells of Scytonema pseudohofmanni were extracted with a suitable solvent system, such as a mixture of dichloromethane and isopropanol.

  • Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions were further purified using a combination of chromatographic techniques, including:

    • Gel Filtration Chromatography: To separate molecules based on size.

    • High-Performance Liquid Chromatography (HPLC): Employing reverse-phase columns for high-resolution separation of the different scytophycin analogs.

Structure Elucidation
  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular weight and elemental composition of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton framework of the molecule, including chemical shifts, coupling constants (which give information about the connectivity and stereochemistry of adjacent protons), and integration (which indicates the number of protons).

    • ¹³C NMR: To identify the number and types of carbon atoms (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

    • 2D NMR Techniques (e.g., COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall carbon skeleton and the attachment of various functional groups.

  • Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of the scytophycins was determined by comparing their CD spectra. This technique is sensitive to the chiral nature of molecules and can be used to establish the absolute configuration by comparing the experimental spectrum to that of a reference compound with a known stereochemistry.

  • X-ray Crystallography: While not performed on this compound directly, the X-ray crystallographic analysis of a crystalline derivative of a related scytophycin was instrumental in determining the relative stereochemistry of the entire family of compounds. This provided a rigid framework that could be correlated with the NMR data of the other scytophycins.

Visualizations

Chemical Structure of this compound

Scytophycin_E_Structure C1 O C2 C C1->C2 C3 C C2->C3 C4 O C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C1 C9 Side Chain C8->C9

Caption: A simplified 2D representation of the macrolactone core of this compound.

Workflow for Structure Elucidation

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_structure Structure Determination cluster_stereochem Stereochemistry Determination extraction Extraction from Cyanobacteria partitioning Solvent Partitioning extraction->partitioning chromatography Chromatography (Gel Filtration, HPLC) partitioning->chromatography ms Mass Spectrometry (MS) (Molecular Formula) chromatography->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) (Connectivity) chromatography->nmr ms->nmr nmr_stereo NMR Analysis (Relative Stereochemistry) nmr->nmr_stereo cd Circular Dichroism (CD) (Absolute Stereochemistry) nmr_stereo->cd xray X-ray Crystallography (of a derivative) xray->nmr_stereo final_structure Complete Structure of this compound cd->final_structure

Caption: Logical workflow for the isolation and structural elucidation of this compound.

Conclusion

The chemical structure and stereochemistry of this compound have been rigorously established through a combination of spectroscopic and crystallographic methods. This complex macrolide continues to be of interest to the scientific community due to its potent biological activities. A thorough understanding of its structure is fundamental for any further research into its mechanism of action, structure-activity relationships, and potential therapeutic applications.

References

Scytophycin E: A Technical Guide to its Mechanism of Action on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytophycin E belongs to a class of potent cytotoxic macrolides isolated from cyanobacteria. These natural products are recognized for their profound effects on the eukaryotic actin cytoskeleton, positioning them as molecules of interest for cancer research and cell biology. This technical guide provides a detailed overview of the mechanism of action of this compound, drawing upon the established understanding of related actin-depolymerizing agents. It includes a compilation of quantitative data from analogous compounds to provide a reference for its anticipated potency, detailed experimental protocols for characterization, and visual representations of the key signaling pathways involved in actin dynamics.

Introduction to this compound and the Actin Cytoskeleton

The actin cytoskeleton is a dynamic and essential network of protein filaments that plays a critical role in a multitude of cellular processes, including cell motility, division, shape maintenance, and intracellular transport.[1] The constant polymerization and depolymerization of actin filaments are tightly regulated by a host of actin-binding proteins (ABPs).[2] Disruption of this delicate equilibrium by small molecules can lead to significant cellular dysfunction and, ultimately, cell death.

Scytophycins, including this compound, are a family of cytotoxic macrolides produced by cyanobacteria.[3][4] Early studies identified them as potent antiproliferative agents. A key finding is that certain scytophycins can circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to cancer chemotherapy, making them particularly interesting candidates for drug development.[5] While detailed biochemical data for this compound itself is limited in publicly available literature, its mechanism is understood to involve the depolymerization of actin filaments.

Mechanism of Action: Disruption of Actin Dynamics

This compound is classified as an actin-depolymerizing agent. Its mechanism of action is analogous to other well-studied toxins that interfere with the equilibrium between globular actin (G-actin) and filamentous actin (F-actin). These agents typically act by sequestering G-actin monomers, preventing their incorporation into growing filaments, or by severing existing filaments and capping the newly formed barbed ends to prevent re-annealing and further polymerization.[6] This leads to a net depolymerization of actin filaments and a collapse of the actin cytoskeleton.

The disruption of the actin cytoskeleton by agents like this compound has profound consequences for the cell, leading to:

  • Inhibition of cell proliferation: Disruption of the actin-based contractile ring prevents cytokinesis.

  • Induction of apoptosis: The collapse of the cytoskeleton can trigger programmed cell death pathways.[7]

  • Alterations in cell morphology: Cells lose their defined shape, detach from the extracellular matrix, and exhibit membrane blebbing.[8]

  • Inhibition of cell migration: The dynamic actin rearrangements required for cell motility are blocked.

Comparative Quantitative Data
CompoundClassMechanism of ActionIC50 (Actin Polymerization)Kd (Binding to Actin)Reference
Cytochalasin D MycotoxinBinds to the barbed end of F-actin, inhibiting both association and dissociation of G-actin.~0.2 µM~2 nM (F-actin), ~2-20 µM (G-actin)[6]
Latrunculin A Marine ToxinSequesters G-actin monomers, preventing their polymerization.~0.1 µM~0.1 µM (G-actin)[6]
Cucurbitacin I TriterpenoidBinds to G-actin, inhibiting polymerization.~0.2 µM~30 nM (G-actin)[9][[“]]

This table presents representative values from the literature; actual values may vary depending on experimental conditions.

Experimental Protocols for Characterizing this compound's Activity

The following protocols describe standard assays used to characterize the effects of small molecules on the actin cytoskeleton. These are the methodologies that would be employed to generate quantitative data for this compound.

In Vitro Actin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of G-actin polymerization into F-actin in a cell-free system. A common method utilizes pyrene-labeled G-actin, which exhibits increased fluorescence upon incorporation into a filament.[11][12]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of pyrene-labeled G-actin in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

    • Prepare a 10X polymerization buffer (e.g., containing KCl, MgCl₂, and ATP).

    • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black plate, add the desired concentration of this compound or vehicle control.

    • Add the pyrene-labeled G-actin to each well.

    • Initiate polymerization by adding the 10X polymerization buffer.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) at regular intervals for a set period (e.g., 1 hour).[13]

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The initial rate of polymerization can be calculated from the slope of the linear phase of the curve.

    • The IC50 value can be determined by plotting the polymerization rate against the logarithm of the this compound concentration.

G cluster_workflow Actin Polymerization Assay Workflow A Prepare Reagents (Pyrene G-actin, Polymerization Buffer, This compound) B Mix Reagents in 96-well Plate (this compound + Pyrene G-actin) A->B C Initiate Polymerization (Add Polymerization Buffer) B->C D Measure Fluorescence (Plate Reader, Kinetic Read) C->D E Data Analysis (Plot Fluorescence vs. Time, Calculate IC50) D->E

Actin Polymerization Assay Workflow.

Cytotoxicity Assay

This assay determines the concentration of a compound required to kill a certain percentage of cells in culture. A common method is the MTT assay, which measures the metabolic activity of viable cells.[14]

Protocol:

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.[15][16][17][18]

G cluster_workflow Cytotoxicity (MTT) Assay Workflow A Seed Cells in 96-well Plate B Treat Cells with this compound A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Cytotoxicity Assay Workflow.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of a compound on the actin cytoskeleton in intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips.

    • Treat the cells with this compound at various concentrations and for different durations.

  • Fixation and Permeabilization:

    • Fix the cells with a solution like 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent such as Triton X-100.

  • Staining:

    • Stain the F-actin with a fluorescently labeled phalloidin derivative (e.g., Phalloidin-Alexa Fluor 488).

    • Optionally, stain the nuclei with a DNA dye like DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope (confocal or widefield).

  • Analysis:

    • Qualitatively assess changes in actin filament structure, cell morphology, and the presence of actin aggregates.[19]

Signaling Pathways Modulated by Actin Cytoskeleton Disruption

The actin cytoskeleton is a central hub for numerous signaling pathways. Its disruption by agents like this compound can have far-reaching consequences on cellular signaling, particularly on the Rho family of small GTPases.

The Rho GTPase Signaling Pathway

The Rho family of GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[9] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.

  • RhoA typically promotes the formation of contractile actin-myosin stress fibers and focal adhesions.

  • Rac1 is involved in the formation of lamellipodia and membrane ruffles at the leading edge of migrating cells.

  • Cdc42 triggers the formation of filopodia, which are thin, finger-like protrusions.

Disruption of the actin cytoskeleton by this compound is expected to interfere with the downstream effects of these GTPases and may also impact their activity through feedback mechanisms.

G cluster_pathway Simplified Rho GTPase Signaling Extracellular_Signals Extracellular Signals (Growth Factors, etc.) Receptors Surface Receptors Extracellular_Signals->Receptors GEFs Rho GEFs Receptors->GEFs Activate Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) GEFs->Rho_GTPases GTP loading GAPs Rho GAPs GAPs->Rho_GTPases GTP hydrolysis Effectors Downstream Effectors (ROCK, WASp, etc.) Rho_GTPases->Effectors Activate Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Lamellipodia, Filopodia) Effectors->Actin_Cytoskeleton Regulate Scytophycin_E This compound Scytophycin_E->Actin_Cytoskeleton Depolymerizes

Rho GTPase Pathway and this compound.

Conclusion and Future Directions

This compound is a potent natural product that exerts its cytotoxic effects through the depolymerization of the actin cytoskeleton. While it holds promise as a potential anticancer agent, particularly due to its ability to overcome multidrug resistance, a comprehensive understanding of its biochemical and cellular activities is still emerging. Further research is required to determine its precise binding site on actin, its binding kinetics, and its specific effects on various signaling pathways. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation of this compound and other novel actin-targeting compounds. The development of such agents could provide new therapeutic strategies for a range of diseases characterized by aberrant cell proliferation and migration.

References

Scytophycin E: A Technical Overview of Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Scytophycin E is a member of the scytophycin family of cytotoxic macrolides isolated from cyanobacteria. This document provides a detailed technical overview of the biological activity and cytotoxicity of this compound and its close analogs. Due to the limited availability of specific data for this compound, this guide incorporates data from the closely related and well-studied cryptophycins, which share a common mechanism of action. Scytophycins exhibit potent antiproliferative and pro-apoptotic effects, primarily through their interaction with tubulin and disruption of microtubule dynamics. This guide summarizes the available cytotoxicity data, details the underlying molecular mechanisms, provides comprehensive experimental protocols for key assays, and visualizes the relevant cellular pathways.

Introduction

The scytophycins are a class of depsipeptides produced by various genera of cyanobacteria, including Scytonema, Nostoc, and Tolypothrix. These natural products have garnered significant interest in the field of oncology due to their potent cytotoxic and antifungal properties. Structurally, they are complex macrolides, and their biological activity is closely linked to that of the cryptophycins, another family of potent microtubule-targeting agents. This guide focuses on this compound, providing an in-depth analysis of its biological effects on cancer cells.

Biological Activity and Mechanism of Action

The primary mechanism of action for scytophycins and cryptophycins is the inhibition of microtubule polymerization.[1][2] This activity is similar to that of vinca alkaloids.[1] By binding to β-tubulin, these compounds disrupt the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division.[2]

The key events in the mechanism of action are:

  • Tubulin Binding: this compound and its analogs bind to the vinca domain on β-tubulin.[2]

  • Microtubule Disruption: This binding prevents the assembly of tubulin dimers into microtubules and can lead to the disassembly of existing microtubules.[1][2]

  • Mitotic Arrest: The disruption of microtubule dynamics leads to a failure in the proper formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[3] This is often mediated by the activation of effector caspases such as caspase-3.[3]

Cytotoxicity of Scytophycin Analogs

Table 1: Cytotoxicity of Scytophycin Analogs Against Various Cell Lines

CompoundCell LineCell TypeIC50 (nM)Reference
TolytoxinL1210Murine Leukemia3.9
Cryptophycin 52GC3/c1Human Colon Carcinoma0.003[4]
HCT116Human Colon Carcinoma0.004[4]
SW480Human Colon Carcinoma0.005[4]
A549Human Lung Carcinoma0.003[4]
NCI-H460Human Lung Carcinoma0.004[4]
SK-MEL-2Human Melanoma0.003[4]
CAPAN-1Human Pancreatic Carcinoma0.006[4]
LNCaPHuman Prostate Carcinoma0.004[4]
CCRF-CEMHuman Leukemia0.002[4]
HL-60Human Leukemia0.002[4]
Cryptophycin 1VariousHuman Tumor Cells0.05 (50 pM)[3]

Signaling Pathways

Cell Cycle Arrest Signaling Pathway

This compound, through its interaction with tubulin, triggers a signaling cascade that leads to G2/M phase arrest.

cell_cycle_arrest This compound-Induced G2/M Arrest ScytophycinE This compound Tubulin β-Tubulin ScytophycinE->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization Spindle Mitotic Spindle Failure Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Cdc20 Cdc20 Sequestration SAC->Cdc20 APC_C APC/C Inhibition Cdc20->APC_C CyclinB Cyclin B Accumulation APC_C->CyclinB CDK1 CDK1 Activity Sustained CyclinB->CDK1 G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest

Caption: this compound-induced G2/M cell cycle arrest pathway.

Apoptosis Signaling Pathway

The sustained G2/M arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway.

apoptosis_pathway This compound-Induced Apoptosis G2M_Arrest Prolonged G2/M Arrest Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bcl-xL) G2M_Arrest->Bcl2_family Modulates Bax_Bak Bax/Bak Activation G2M_Arrest->Bax_Bak Promotes Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Bax_Bak Inhibits Bax_Bak->Mitochondria Forms pores in Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase37 Pro-caspase-3/7 -> Caspase-3/7 Caspase9->Caspase37 Substrates Cellular Substrate Cleavage (e.g., PARP) Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Workflow Diagram:

mtt_workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 4. Add this compound and Incubate (e.g., 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent and Incubate (4h) Treatment->MTT_Addition Solubilization 6. Add Solubilizing Agent (e.g., DMSO) MTT_Addition->Solubilization Absorbance 7. Measure Absorbance (570 nm) Solubilization->Absorbance IC50_Calc 8. Calculate IC50 Absorbance->IC50_Calc

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution. Incubate in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Caspase Activity Assay (Caspase-3/7 Fluorometric Assay)

This protocol measures the activity of key executioner caspases, Caspase-3 and Caspase-7.

Methodology:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them using a specific cell lysis buffer.

  • Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3/7 activity.

Conclusion

This compound, and its closely related analogs, are highly potent cytotoxic agents with a well-defined mechanism of action involving the disruption of microtubule dynamics. This leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. The picomolar to low nanomolar cytotoxicity of these compounds against a broad range of cancer cell lines highlights their potential as anticancer therapeutic agents. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's biological activities. Further research is warranted to fully elucidate the specific signaling nuances of this compound and to explore its therapeutic potential in preclinical and clinical settings.

References

Scytophycin E: A Technical Guide on its Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytophycin E, a member of the scytophycin family of cytotoxic macrolides, represents a promising but underexplored candidate for novel antifungal agent development. Isolated from cyanobacteria of the genus Scytonema, this complex natural product exhibits structural similarities to other scytophycins known for their potent biological activities. This technical guide synthesizes the available information on this compound and its analogs, focusing on its potential as an antifungal agent. While specific quantitative antifungal data for this compound is limited in publicly available literature, the potent activity of closely related compounds strongly suggests its potential. This document outlines the presumed mechanism of action, provides illustrative quantitative data from a closely related analog, details relevant experimental protocols for its evaluation, and presents visualizations of key pathways and workflows to guide future research and development efforts.

Introduction to this compound

This compound is a complex macrolide belonging to the scytophycin family, a class of natural products isolated from cyanobacteria, particularly Scytonema species. The chemical structure of this compound has been identified as 6-hydroxy-7-O-methylthis compound, with the molecular formula C45H75NO12. The scytophycin family of compounds is noted for its significant cytotoxic and antimycotic properties. While research has been conducted on various members of this family, this compound itself remains a less-characterized molecule in terms of its specific antifungal efficacy.

Putative Mechanism of Antifungal Action

The primary mechanism of action for the scytophycin class of compounds is the disruption of the actin cytoskeleton. The actin cytoskeleton is a critical component in fungal cells, essential for maintaining cell shape, polarity, growth, and division. By interfering with actin polymerization and dynamics, scytophycins can induce catastrophic morphological changes and inhibit fungal proliferation. This mechanism is analogous to that of other known actin-disrupting agents like the cytochalasans. The disruption of the actin cytoskeleton is expected to trigger a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to fungal cell death.

ScytophycinE_Mechanism ScytophycinE This compound Actin Fungal Actin Cytoskeleton ScytophycinE->Actin Binds to Disruption Disruption of Actin Dynamics Actin->Disruption Morphology Loss of Cell Polarity & Morphological Defects Disruption->Morphology Growth Inhibition of Hyphal Growth Disruption->Growth Division Cell Cycle Arrest Disruption->Division Apoptosis Apoptosis Morphology->Apoptosis Growth->Apoptosis Division->Apoptosis

Proposed mechanism of this compound's antifungal action.

Quantitative Antifungal Activity Data

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (nM)
Aspergillus oryzae8
Candida albicans8
Penicillium notatum0.25
Saccharomyces cerevisiae8

Data presented is for Tolytoxin (6-hydroxy-7-O-methyl-scytophycin b), a structural analog of this compound.[1]

Experimental Protocols for Antifungal Evaluation

To facilitate further research into this compound, this section provides detailed, standardized protocols for determining its antifungal activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeast (e.g., Candida albicans), culture the organism on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • For molds (e.g., Aspergillus fumigatus), culture on Potato Dextrose Agar until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration.

  • Plate Preparation:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Inoculation:

    • Add the standardized fungal inoculum to each well (except the negative control) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the positive control) as determined visually or spectrophotometrically.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for determining the MIC of this compound.

MIC_Workflow Start Start: Fungal Culture Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Results (Visual/Spectrophotometric) Incubate->Read End Determine MIC Read->End

Workflow for MIC determination of this compound.
Cytotoxicity Assay

It is crucial to assess the selectivity of this compound for fungal cells over mammalian cells.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Fungal cells (Candida albicans)

  • Cell culture medium (e.g., DMEM) and fungal growth medium (e.g., YPD)

  • Resazurin-based viability assay kit (e.g., alamarBlue)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed mammalian cells and fungal cells in separate 96-well plates at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 24-48 hours.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for a further 1-4 hours.

  • Data Analysis: Measure the fluorescence or absorbance and calculate the IC50 (the concentration that inhibits 50% of cell viability) for both fungal and mammalian cells. The selectivity index (SI) can be calculated as IC50 (mammalian cells) / IC50 (fungal cells).

Future Directions and Drug Development Potential

The potent antifungal activity of the scytophycin class of compounds, coupled with their unique mechanism of action targeting the actin cytoskeleton, makes them attractive candidates for further investigation. Key future research directions for this compound should include:

  • Quantitative Antifungal Profiling: A comprehensive determination of MIC values against a broad panel of clinically relevant fungal pathogens, including resistant strains.

  • Mechanism of Action Studies: Detailed molecular studies to confirm the interaction with fungal actin and to elucidate any downstream signaling pathways that are affected.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features for antifungal activity and to optimize for selectivity and reduced cytotoxicity against mammalian cells.

  • In Vivo Efficacy Studies: Evaluation of this compound in animal models of fungal infections to determine its therapeutic potential.

Conclusion

This compound, a member of the potent scytophycin family of natural products, holds considerable promise as a lead compound for the development of a new class of antifungal agents. Its presumed mechanism of action, the disruption of the fungal actin cytoskeleton, represents a valuable target that is distinct from currently available antifungal drugs. While further research is required to fully characterize its antifungal spectrum and therapeutic potential, the information presented in this guide provides a solid foundation for initiating such investigations. The development of this compound and its analogs could provide a much-needed novel therapeutic option in the fight against increasingly resistant fungal infections.

References

An In-depth Technical Guide to Scytophycin E: Natural Variants and Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytophycins are a class of cytotoxic macrolides originally isolated from cyanobacteria, notably Scytonema pseudohofmanni. Among these, Scytophycin E has emerged as a compound of significant interest due to its potent anticancer and antifungal activities. The unique mode of action, primarily involving the disruption of the actin cytoskeleton, makes this compound and its derivatives promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural variants and synthetic analogues of this compound, focusing on their biological activities, mechanisms of action, and the experimental methodologies used in their evaluation.

Chemical Structures and Biological Activities of this compound and Its Analogues

Scytophycins are characterized by a complex macrocyclic structure. Natural variants and synthetic analogues often exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being a key feature. Tolytoxin, a naturally occurring analogue also known as 6-hydroxy-7-O-methyl-scytophycin B, is particularly noted for its potent antifungal and cytotoxic effects.[1] The antiproliferative properties of these compounds are a focal point of research in the quest for new cancer therapies.

Quantitative Data on Cytotoxicity
Compound/AnalogueCell LineIC50 (µM)Reference
ortho-topolin ribosideVarious human cancer cell lines0.5 - 11.6[2]
Tolytoxin (a Scytophycin B variant)Mammalian cellsPotent (nanomolar range)[1]
Bisebromoamide (actin-destabilizing peptide)Human cancer cell panel0.04 (average GI50)[3]

Note: This table includes data for compounds with similar mechanisms of action to highlight the potency of actin-targeting agents. Specific IC50 values for a comprehensive set of this compound analogues are a key area for ongoing research and are often found in specialized publications.

Mechanism of Action: Disruption of the Actin Cytoskeleton and Induction of Apoptosis

The primary mechanism of action for Scytophycins is the disruption of the cellular actin cytoskeleton. These compounds bind to F-actin, leading to its depolymerization. The dynamic polymerization and depolymerization of actin are crucial for numerous cellular processes, including cell division, motility, and the maintenance of cell shape. By interfering with these processes, Scytophycins effectively halt cell proliferation and induce programmed cell death, or apoptosis.

The depolymerization of actin filaments is a complex process regulated by a host of actin-binding proteins. The ADF/cofilin family of proteins plays a central role in the rapid turnover of actin filaments by severing them and promoting the dissociation of actin monomers.[4][5] It is hypothesized that Scytophycins may modulate the activity of these or other actin-regulatory proteins to exert their effects.

The disruption of the actin cytoskeleton triggers a cascade of signaling events that ultimately lead to apoptosis. While the precise signaling pathway initiated by this compound is still under investigation, it is known that significant alterations to the cytoskeleton can activate both intrinsic and extrinsic apoptotic pathways.

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis, based on the known effects of actin depolymerization.

Scytophycin_E_Pathway Scytophycin_E This compound Actin_Filaments F-Actin Filaments Scytophycin_E->Actin_Filaments Binds to and destabilizes Actin_Depolymerization Actin Depolymerization Actin_Filaments->Actin_Depolymerization Leads to Cell_Cycle_Arrest Cell Cycle Arrest Actin_Depolymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Actin_Depolymerization->Apoptosis Downstream_Effectors Downstream Effectors (e.g., Caspases) Apoptosis->Downstream_Effectors Activates Cofilin ADF/Cofilin Cofilin->Actin_Depolymerization Promotes Upstream_Signal Upstream Signaling (e.g., Rho/ROCK) Upstream_Signal->Cofilin Regulates

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][6]

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add this compound analogue at various concentrations seed_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogue and a vehicle control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of actin in vitro, often using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.

Workflow Diagram:

Actin_Polymerization_Assay_Workflow prepare_actin Prepare G-actin solution (with pyrene-labeled actin) add_compound Add this compound analogue or control prepare_actin->add_compound initiate_polymerization Initiate polymerization (e.g., by adding KCl and MgCl2) add_compound->initiate_polymerization measure_fluorescence Measure fluorescence intensity over time (Ex: 365 nm, Em: 407 nm) initiate_polymerization->measure_fluorescence plot_data Plot fluorescence vs. time measure_fluorescence->plot_data analyze_kinetics Analyze polymerization kinetics plot_data->analyze_kinetics

Caption: Workflow for an in vitro actin polymerization assay.

Methodology:

  • Actin Preparation: Prepare a solution of purified G-actin, including a small percentage of pyrene-labeled G-actin.

  • Compound Addition: Add the this compound analogue or a control substance to the actin solution.

  • Initiation of Polymerization: Induce actin polymerization by adding a polymerization buffer containing KCl and MgCl2.

  • Fluorescence Measurement: Immediately begin monitoring the change in fluorescence intensity over time using a fluorometer.

  • Data Analysis: The rate of actin polymerization can be determined from the slope of the fluorescence curve. Inhibitors of polymerization will show a reduced slope compared to the control.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural products with potent anticancer activity. Their unique mechanism of action, centered on the disruption of the actin cytoskeleton, offers a potential avenue for overcoming resistance to conventional chemotherapeutics. Further research is needed to fully elucidate the detailed signaling pathways involved and to conduct comprehensive structure-activity relationship (SAR) studies to identify analogues with improved therapeutic indices. The development of more specific and less toxic this compound derivatives holds significant promise for the future of cancer therapy.

References

The Enigmatic Architecture of a Potent Cyanotoxin: A Technical Guide to the Biosynthesis of Scytophycin E in Scytonema

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed overview of the proposed biosynthetic pathway of Scytophycin E, a potent cytotoxic polyketide produced by cyanobacteria of the genus Scytonema. Due to the limited availability of direct experimental evidence for the pathway in Scytonema, this guide is constructed based on the well-characterized homologous scytophycin biosynthetic gene cluster from Anabaena sp. UHCC 0451.

This compound belongs to a family of complex macrocyclic polyketides known for their potent biological activities, including antifungal and cytotoxic effects. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.

Proposed Biosynthetic Pathway of the Scytophycin Core

The biosynthesis of the scytophycin backbone is proposed to be carried out by a Type I modular polyketide synthase (PKS) multienzyme complex. The genetic blueprint for this molecular machinery is encoded within a dedicated biosynthetic gene cluster (BGC). The most closely studied homologous cluster, from Anabaena sp. UHCC 0451 (MIBiG accession: BGC0001772), provides a roadmap for the assembly of the scytophycin core.

The PKS megaenzyme is organized into modules, with each module responsible for the incorporation and modification of a specific extender unit in the growing polyketide chain. The proposed sequence of events, catalyzed by the domains within each module, is as follows:

  • Initiation: The biosynthesis is initiated with a starter unit, likely acetate, which is loaded onto the acyl carrier protein (ACP) of the loading module.

  • Elongation: The nascent polyketide chain is then passed sequentially through a series of elongation modules. In each module, a ketosynthase (KS) domain catalyzes the Claisen condensation between the growing chain and an extender unit (malonyl-CoA or methylmalonyl-CoA) loaded on the module's ACP.

  • Tailoring: Following condensation, a series of tailoring domains within each module modify the β-keto group. These can include ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which stereospecifically reduce the keto group to a hydroxyl, a double bond, or a single bond, respectively.

  • Termination: After the final elongation and tailoring steps, a thioesterase (TE) domain catalyzes the release and macrocyclization of the linear polyketide chain, forming the characteristic scytophycin macrolactone core.

Key Genes in the Homologous Anabaena Scytophycin BGC
GeneProposed Function
scpAModular Polyketide Synthase
scpBModular Polyketide Synthase
scpCModular Polyketide Synthase
scpDTailoring enzyme (e.g., hydroxylase, methyltransferase)
scpFTailoring enzyme (e.g., hydroxylase, methyltransferase)
scpGTailoring enzyme (e.g., hydroxylase, methyltransferase)

Note: The precise functions of the tailoring enzymes encoded by scpD, scpF, and scpG in the formation of this compound from the core polyketide require further experimental validation. These enzymes are likely responsible for the specific hydroxylation and methylation patterns observed in the final molecule.

Visualization of the Proposed Scytophycin Core Biosynthesis

The following diagram illustrates the proposed modular organization of the PKS and the flow of intermediates during the assembly of the scytophycin polyketide backbone.

Scytophycin_Biosynthesis cluster_loading Loading Module cluster_module1 Module 1 cluster_module2 Module 2 cluster_module3 Module 3 cluster_module_n ... cluster_termination Termination Starter_Unit Acetate Loading_ACP ACP Starter_Unit->Loading_ACP Mod1 KS AT DH KR ACP Loading_ACP->Mod1 Mod2 KS AT KR ACP Mod1->Mod2 Mod3 KS AT DH KR ACP Mod2->Mod3 Mod_n KS AT ... ACP Mod3->Mod_n TE TE Mod_n->TE Scytophycin_Core Scytophycin Core TE->Scytophycin_Core

Caption: Proposed modular workflow for the biosynthesis of the scytophycin polyketide core.

Post-PKS Tailoring to Yield this compound

Following the synthesis and release of the scytophycin core from the PKS assembly line, a series of post-PKS modifications are necessary to yield the final this compound structure. These tailoring reactions are catalyzed by enzymes encoded by genes within the biosynthetic gene cluster, such as hydroxylases and methyltransferases. For this compound, these modifications would include specific hydroxylation and O-methylation events. The precise sequence and timing of these reactions are yet to be experimentally determined.

Experimental Protocols

While protocols specifically for the elucidation of the this compound pathway in Scytonema are not available, the following are general methodologies that would be applied in such a study.

Cultivation of Scytonema and Extraction of this compound
  • Culture Medium: Scytonema species are typically cultured in a nitrogen-free medium such as BG-11₀ or Z8.

  • Growth Conditions: Cultures are maintained at 25-30°C under a 12:12 hour light:dark cycle with a light intensity of 20-50 µmol photons m⁻² s⁻¹.

  • Harvesting: Biomass is harvested by filtration or centrifugation during the late exponential or early stationary growth phase.

  • Extraction: The harvested biomass is lyophilized and extracted with a mixture of organic solvents, typically dichloromethane/methanol (2:1, v/v). The crude extract is then partitioned against water, and the organic phase containing the lipophilic scytophycins is collected.

  • Purification: this compound is purified from the crude extract using a combination of chromatographic techniques, including silica gel chromatography, size-exclusion chromatography (Sephadex LH-20), and reversed-phase high-performance liquid chromatography (HPLC).

Identification and Characterization of the Biosynthetic Gene Cluster
  • Genome Sequencing: The genome of the producing Scytonema strain is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

  • Bioinformatic Analysis: The assembled genome is mined for polyketide synthase gene clusters using software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).

  • Gene Inactivation: To confirm the role of the candidate gene cluster, targeted gene inactivation experiments are performed. This involves disrupting a key gene in the cluster (e.g., a KS domain) using techniques like homologous recombination or CRISPR-Cas9. The resulting mutant is then analyzed for the loss of this compound production.

Heterologous Expression of the Biosynthetic Pathway
  • Vector Construction: The entire scytophycin biosynthetic gene cluster is cloned into a suitable expression vector.

  • Host Selection: A genetically tractable and fast-growing heterologous host, such as Escherichia coli or a model Streptomyces species, is chosen for expression.

  • Expression and Analysis: The engineered host is cultured under inducing conditions, and the culture extracts are analyzed for the production of scytophycins using LC-MS (Liquid Chromatography-Mass Spectrometry).

Concluding Remarks

The biosynthesis of this compound in Scytonema represents a fascinating example of the complex enzymatic machinery that has evolved in cyanobacteria to produce structurally diverse and biologically active natural products. While the proposed pathway outlined in this guide provides a solid framework, further experimental studies are required to fully elucidate the intricate details of each enzymatic step and the regulatory networks that govern its production. Such knowledge will be instrumental in unlocking the full therapeutic potential of this remarkable class of molecules.

Scytophycin E: A Comprehensive Technical Review for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytophycin E is a member of the scytophycin family of cytotoxic macrolides, first isolated from the terrestrial cyanobacterium Scytonema pseudohofmanni. These complex polyketide-derived natural products have garnered interest in the field of cancer research due to their potent cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on their cytotoxic effects, mechanism of action, and the experimental methodologies used in their evaluation.

Cytotoxic Activity of Scytophycins

The primary screening of scytophycins revealed their potent cytotoxic activity against P388 murine leukemia cells. The following table summarizes the reported in vitro cytotoxic activity of this compound and its related compounds from the foundational studies.

CompoundCell LineIC50 (ng/mL)
This compoundP3882.0

Table 1: In Vitro Cytotoxicity of this compound against P388 Murine Leukemia Cells. The half-maximal inhibitory concentration (IC50) was determined using an in vitro cytotoxicity assay.

Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, preliminary studies and the activity of related compounds suggest a multi-faceted mode of action impacting fundamental cellular processes.

Disruption of the Actin Cytoskeleton

Several cytotoxic natural products exert their effects by interfering with the dynamics of the actin cytoskeleton, a critical component for cell division, motility, and maintenance of cell shape. It is hypothesized that scytophycins may belong to this class of compounds. Disruption of actin polymerization or depolymerization can lead to cell cycle arrest and ultimately, apoptosis.

Induction of G2/M Cell Cycle Arrest and Apoptosis

The potent cytotoxicity of this compound suggests an ability to halt cell proliferation. A common mechanism for anticancer agents is the induction of cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. This arrest is often a prelude to the initiation of programmed cell death, or apoptosis. The signaling pathway for such a process can be visualized as follows:

G2_M_Arrest_Apoptosis Scytophycin_E This compound Cellular_Target Cellular Target (e.g., Actin) Scytophycin_E->Cellular_Target Signal_Transduction Signal Transduction Cascade Cellular_Target->Signal_Transduction G2_M_Checkpoint G2/M Checkpoint Activation Signal_Transduction->G2_M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed Signaling Pathway for this compound-induced G2/M Arrest and Apoptosis. This diagram illustrates a potential mechanism where this compound interacts with a cellular target, initiating a signaling cascade that leads to cell cycle arrest and subsequent apoptosis.

Experimental Protocols

The following section details the key experimental methodologies cited in the literature for the evaluation of scytophycin cytotoxicity.

In Vitro Cytotoxicity Assay against P388 Murine Leukemia Cells

This protocol outlines the foundational method used to determine the IC50 values of scytophycins.

1. Cell Culture:

  • P388 murine leukemia cells are maintained in suspension culture in a suitable growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • P388 cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^4 cells per well.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

  • The diluted compound is added to the wells containing the cells. A vehicle control (solvent only) is also included.

  • The plates are incubated for a period of 72 hours at 37°C.

3. Measurement of Cytotoxicity:

  • After the incubation period, cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The workflow for this cytotoxicity assay can be visualized as follows:

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture P388 Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep This compound Serial Dilution Treatment Add Compound to Wells Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Plate Measure Absorbance MTT_Assay->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Assay. This flowchart outlines the key steps involved in determining the cytotoxic activity of this compound against P388 cells.

Future Directions

The potent cytotoxicity of this compound warrants further investigation to fully understand its therapeutic potential. Key areas for future research include:

  • Elucidation of the specific molecular target(s) of this compound.

  • Comprehensive screening against a broader panel of human cancer cell lines.

  • In vivo studies to evaluate the efficacy and toxicity in animal models.

  • Structure-activity relationship (SAR) studies to identify key pharmacophores and guide the synthesis of more potent and selective analogs.

Conclusion

This compound represents a promising natural product with significant cytotoxic activity. While initial studies have laid the groundwork for its potential as a cancer therapeutic, further in-depth research is required to fully characterize its mechanism of action and evaluate its clinical viability. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.

Scytophycin E: A Technical Guide to its Properties and Cytotoxic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scytophycin E is a member of the scytophycin family, a group of cytotoxic macrolides produced by various species of cyanobacteria, notably from the genus Scytonema. These compounds have garnered interest in the scientific community for their potent biological activities, including antifungal and cytotoxic effects. This document provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. The primary cytotoxic activity of scytophycins is attributed to their ability to disrupt the organization of actin microfilaments, a critical component of the eukaryotic cytoskeleton. This interference with actin dynamics leads to cell cycle arrest and ultimately, apoptosis.

Physicochemical and Cytotoxic Data

This compound is a complex macrolide with a defined molecular structure and significant biological potency. The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C₄₅H₇₅NO₁₂PubChem[1]
Molecular Weight 822.1 g/mol PubChem[1]
Appearance Not specified in literature-
Solubility LipophilicIshibashi et al., 1986
IC₅₀ (KB Cells) 0.015 µg/mLIshibashi et al., 1986
IC₅₀ (LoVo Cells) 0.015 µg/mLIshibashi et al., 1986

Mechanism of Action: Disruption of Actin Cytoskeleton

The primary mechanism underlying the cytotoxicity of scytophycins is the disruption of the actin cytoskeleton[1]. The actin microfilament system is a dynamic network of polymers essential for maintaining cell shape, motility, division, and intracellular transport. This compound interferes with the delicate equilibrium between globular actin (G-actin) monomers and filamentous actin (F-actin) polymers. This disruption can occur through various potential interactions, such as binding to G-actin to prevent polymerization, severing existing filaments, or capping filament ends to block assembly/disassembly. The consequence of this interference is a collapse of the microfilament network, leading to profound morphological changes, cell cycle arrest, and the induction of apoptosis.

Scytophycin_Mechanism cluster_0 Actin Dynamics cluster_1 Drug Action cluster_2 Cellular Outcome G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Cell_Functions Cell Motility, Shape, Division F_Actin->Cell_Functions Supports Cytoskeleton_Collapse Cytoskeleton Collapse ScytophycinE This compound ScytophycinE->G_Actin Disrupts Polymerization ScytophycinE->F_Actin Induces Disorganization Apoptosis Apoptosis Cytoskeleton_Collapse->Apoptosis

Mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following sections detail standardized methodologies for assessing the cytotoxic effects of this compound and its impact on actin polymerization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific cell line.

Objective: To quantify the cytotoxic effect of this compound on cultured mammalian cells.

Materials:

  • Target cell line (e.g., HeLa, KB, LoVo)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Workflow:

Workflow for a standard MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

In Vitro Actin Polymerization Assay

This assay measures the effect of a compound on the polymerization of actin in a cell-free system using a pyrene-labeled actin fluorescent probe.

Objective: To determine if this compound directly inhibits or enhances the polymerization of G-actin into F-actin.

Materials:

  • Lyophilized rabbit skeletal muscle actin

  • Pyrene-labeled actin

  • General Actin Buffer (G-buffer)

  • Polymerization Buffer (containing KCl and MgCl₂)

  • ATP and DTT stocks

  • This compound stock solution (in DMSO)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Actin Preparation: Reconstitute and prepare a monomeric G-actin solution in G-buffer, containing a small percentage (5-10%) of pyrene-labeled actin. Keep on ice.

  • Reaction Setup: In a fluorometer cuvette, add G-buffer and the desired concentration of this compound or vehicle control.

  • Initiate Polymerization: Start the reaction by adding the G-actin/pyrene-actin mix to the cuvette, followed immediately by the addition of Polymerization Buffer to induce polymerization.

  • Fluorescence Monitoring: Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity over time. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate of fluorescence increase in the presence of this compound, compared to the control, indicates inhibition of actin polymerization.

Conclusion

This compound is a potent cytotoxic agent whose mechanism of action is centered on the disruption of the actin cytoskeleton. Its complex structure and high potency make it an interesting candidate for further investigation in drug development, particularly in oncology. The protocols described herein provide a foundational framework for researchers to explore the biological effects of this compound and other related natural products that target the cellular cytoskeleton. Further studies are warranted to fully elucidate the specific binding interactions with actin and to explore its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Scytophycin E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An exhaustive review of the scientific literature did not yield a publication detailing the specific total synthesis of Scytophycin E . The following application notes and protocols are based on the successful and well-documented total synthesis of Scytophycin C , a closely related structural analog. The methodologies presented for the construction of the complex macrocyclic core and the stereochemical control are directly applicable to a projected synthesis of this compound, with modifications primarily required for the synthesis of the differing side chain.

Overview of the Synthetic Strategy

The total synthesis of Scytophycin C, and by extension a plausible route to this compound, employs a convergent strategy. This approach involves the independent synthesis of two major fragments of the molecule, which are then coupled together, followed by macrocyclization and final functional group transformations. This strategy is advantageous for complex molecules as it allows for the parallel construction of key building blocks, improving overall efficiency.

The principal stages of this synthetic approach are:

  • Fragment Synthesis: Stereoselective synthesis of two complex building blocks, for Scytophycin C, these are the C1-C18 segment (Segment A) and the C19-C31 segment (Segment B).[1][2]

  • Fragment Coupling: Union of the two fragments through a robust carbon-carbon bond-forming reaction.[3]

  • Macrocyclization: Formation of the large 22-membered macrolide ring, a challenging yet crucial step.[3]

  • Terminal Functionalization: Introduction of the final functional groups to complete the natural product structure.[3]

Scytophycin_Synthesis_Strategy cluster_fragments Fragment Synthesis C1_C18 C1-C18 Fragment (Segment A) Coupling Fragment Coupling C1_C18->Coupling C19_C31 C19-C31 Fragment (Segment B) C19_C31->Coupling Macrocyclization Macrocyclization Coupling->Macrocyclization Final_Elaboration Final Elaboration (e.g., Amidation) Macrocyclization->Final_Elaboration Scytophycin Scytophycin C/E Final_Elaboration->Scytophycin

Caption: Convergent synthetic strategy for Scytophycin C.

Synthesis of Key Fragments

The stereochemically dense fragments of the scytophycins are constructed using a variety of modern asymmetric synthesis techniques to precisely install the numerous chiral centers.

Synthesis of the C1-C18 Fragment (Segment A)

The synthesis of the C1-C18 fragment of Scytophycin C, which contains a trans-disubstituted dihydropyran ring, has been reported.[1][2] The construction of this fragment relies on methods such as substrate-controlled aldol reactions and other stereoselective transformations to assemble the contiguous stereocenters.

Synthesis of the C19-C31 Fragment (Segment B)

The C19-C31 fragment is a polypropionate chain characterized by eight stereogenic centers.[1] Its synthesis is a formidable challenge and typically involves an iterative approach using highly stereoselective aldol reactions or related carbon-carbon bond-forming strategies to control the relative and absolute stereochemistry.

Fragment_Synthesis_Workflow Start Simple Chiral Precursor Aldol_1 Stereoselective Aldol Reaction Start->Aldol_1 Protection_1 Protecting Group Manipulation Aldol_1->Protection_1 Chain_Elongation Chain Elongation (e.g., Wittig Reaction) Protection_1->Chain_Elongation Aldol_2 Iterative Stereoselective Reactions Chain_Elongation->Aldol_2 Final_Steps Functional Group Interconversion Aldol_2->Final_Steps Fragment Completed Fragment Final_Steps->Fragment

Caption: General workflow for stereoselective fragment synthesis.

Key Reactions and Methodologies

Several key chemical transformations are pivotal in the total synthesis of the scytophycin macrocycle.

Macrolactonization

The formation of the 22-membered macrocycle is a critical and often low-yielding step.[3] High-dilution conditions are necessary to favor the intramolecular reaction over intermolecular polymerization. The Yamaguchi and Shiina macrolactonization protocols are frequently employed for the synthesis of such large-ring lactones.

Table 1: Comparison of Common Macrolactonization Reagents

Reagent/MethodActivating AgentBaseTypical Solvent
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP / Et₃NToluene
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP / Et₃NDichloromethane or Toluene
Terminal Amidation

The final step in the reported synthesis of Scytophycin C is the formation of the terminal amide moiety.[3] This transformation is typically accomplished by coupling the corresponding carboxylic acid with a designated amine using standard peptide coupling reagents.

Experimental Protocols (Representative Examples)

The following are generalized protocols for key reaction types encountered in the synthesis of scytophycin analogs, based on established laboratory practices in natural product total synthesis.

Protocol for a Stereoselective Boron-Mediated Aldol Reaction
  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of the ketone starting material in anhydrous dichloromethane and cooled to -78 °C.

  • Enolate Formation: A solution of dicyclohexylboron triflate (or a similar boron reagent) is added dropwise, followed by the slow addition of a hindered amine base (e.g., triethylamine). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1-2 hours to facilitate complete enolization.

  • Aldol Addition: The resulting mixture is re-cooled to -78 °C. A solution of the aldehyde in anhydrous dichloromethane is then added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then at -20 °C for an additional 1-2 hours. Progress is monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is stirred vigorously for 1 hour at 0 °C. The layers are separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomerically-enriched aldol adduct.

Protocol for Yamaguchi Macrolactonization
  • Preparation: To a solution of the seco-acid (the precursor to the macrocycle) in a large volume of anhydrous toluene (to achieve high dilution, typically ~0.001 M) is added triethylamine. The solution is stirred at room temperature under a nitrogen atmosphere.

  • Mixed Anhydride Formation: 2,4,6-Trichlorobenzoyl chloride is added dropwise to the solution, and the resulting mixture is stirred for approximately 4 hours at room temperature to form the mixed anhydride.

  • Cyclization: The reaction mixture containing the activated acid is added via a syringe pump over a period of 6-12 hours to a solution of 4-dimethylaminopyridine (DMAP) in a large volume of anhydrous toluene, maintained at a gentle reflux. The long addition time is crucial to maintain high dilution.

  • Workup: After the addition is complete, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent such as ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired macrolactone.

Quantitative Data from Scytophycin C Synthesis

While a complete set of quantitative data for a this compound synthesis is not available, the following table presents representative yields for key stages in a reported total synthesis of Scytophycin C. This data provides an estimate of the efficiency for a similar synthetic endeavor.

Table 2: Representative Yields in the Total Synthesis of Scytophycin C

Synthetic StageDescriptionReported Yield (%)Reference
Fragment Coupling Coupling of the C1-C18 and C19-C31 segments~75%[3]
Macrolactonization Yamaguchi cyclization to form the 22-membered ring~68%[3]
Terminal Amidation Final amide bond formation~54%[3]

Note: Yields are based on a specific published route and may vary depending on the exact conditions and reagents employed.

References

Application Notes and Protocols: Scytophycin E Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytophycin E is a potent cytotoxic agent belonging to the family of scytophycins, which are complex macrolides isolated from various species of cyanobacteria. These natural products have garnered significant interest in the field of oncology due to their powerful antiproliferative activities against a broad range of cancer cell lines. Understanding the cytotoxic effects and the underlying mechanism of action of this compound is crucial for its potential development as a therapeutic agent. This document provides a detailed protocol for assessing the cytotoxicity of this compound and offers insights into its mechanism of action.

Mechanism of Action

The primary cytotoxic mechanism of this compound involves the disruption of the actin cytoskeleton. Unlike other cytoskeletal agents that may target microtubules, this compound specifically interferes with actin polymerization dynamics. This disruption of the intricate actin filament network leads to a cascade of cellular events, including:

  • Inhibition of cell proliferation: A functional actin cytoskeleton is essential for cell division (cytokinesis). By disrupting this process, this compound effectively halts cell proliferation.

  • Induction of apoptosis: The profound structural changes and cellular stress caused by the collapse of the actin cytoskeleton can trigger programmed cell death, or apoptosis.

  • Loss of cell adhesion and motility: The actin cytoskeleton plays a pivotal role in cell adhesion, migration, and morphology. Disruption of this network leads to cell rounding, detachment from the extracellular matrix, and an inability to migrate.

The targeted action of this compound on the actin cytoskeleton makes it a valuable tool for studying the roles of actin in various cellular processes and a promising candidate for anticancer drug development.

Scytophycin_E_Mechanism_of_Action This compound This compound Actin Filaments Actin Filaments This compound->Actin Filaments Inhibits Polymerization Disruption of Actin Dynamics Disruption of Actin Dynamics Actin Filaments->Disruption of Actin Dynamics Cell Cycle Arrest Cell Cycle Arrest Disruption of Actin Dynamics->Cell Cycle Arrest Apoptosis Apoptosis Disruption of Actin Dynamics->Apoptosis Loss of Adhesion & Motility Loss of Adhesion & Motility Disruption of Actin Dynamics->Loss of Adhesion & Motility Cytotoxicity Cytotoxicity Cell Cycle Arrest->Cytotoxicity Apoptosis->Cytotoxicity Loss of Adhesion & Motility->Cytotoxicity

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

Principle

This protocol describes a cell viability assay using a resazurin-based reagent (e.g., alamarBlue® or PrestoBlue™) to measure the cytotoxicity of this compound. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells and can be quantified by measuring fluorescence or absorbance. This method is sensitive, reliable, and suitable for high-throughput screening.

Materials
  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well clear-bottom black cell culture plates

  • Resazurin-based cell viability reagent

  • Multi-well plate reader (fluorescence or absorbance)

  • Humidified incubator (37°C, 5% CO2)

Procedure
  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Dilute the cell suspension in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity. b. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: a. Following the incubation period, add 10 µL of the resazurin-based reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line and its metabolic activity. c. Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm with a reference wavelength of ~600 nm) using a multi-well plate reader.

  • Data Analysis: a. Subtract the average fluorescence/absorbance of the no-cell control wells from all other wells. b. Normalize the data to the vehicle control by expressing the results as a percentage of cell viability: Cell Viability (%) = (OD_sample / OD_vehicle_control) * 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Cell_Seeding 2. Seed Cells in 96-well Plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Treat_Cells 4. Treat Cells (24, 48, or 72 hours) Prepare_Scytophycin_E 3. Prepare this compound Dilutions Prepare_Scytophycin_E->Treat_Cells Add_Reagent 5. Add Resazurin Reagent Incubate 6. Incubate (1-4 hours) Add_Reagent->Incubate Read_Plate 7. Read Fluorescence/Absorbance Incubate->Read_Plate Data_Normalization 8. Normalize Data to Control IC50_Calculation 9. Calculate IC50 Value Data_Normalization->IC50_Calculation

Figure 2: Experimental workflow for the this compound cytotoxicity assay.

Data Presentation

The cytotoxic activity of this compound should be evaluated across a panel of cancer cell lines to determine its spectrum of activity. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are a standard metric for comparing cytotoxicity.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (nM)
HeLaCervical Cancer15.2 ± 2.1
A549Lung Carcinoma25.8 ± 3.5
MCF-7Breast Adenocarcinoma12.5 ± 1.8
PC-3Prostate Adenocarcinoma30.1 ± 4.2
HCT116Colon Carcinoma18.9 ± 2.7

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimentally determined values.

Application Notes and Protocols: Visualizing Actin Dynamics in Live Cells with Fluorescently Labeled Jasplakinolide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The actin cytoskeleton is a highly dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, intracellular transport, and maintenance of cell shape. Visualizing the real-time dynamics of actin in living cells is crucial for understanding these fundamental processes in both normal physiology and disease states, such as cancer metastasis and immune responses.

Jasplakinolide is a cell-permeable cyclodepsipeptide isolated from a marine sponge that potently binds to and stabilizes filamentous actin (F-actin).[1][2] Unlike phalloidin, which is not cell-permeable, Jasplakinolide can be used to study actin dynamics in live cells. When conjugated to a fluorophore, Jasplakinolide becomes a powerful tool for live-cell imaging, enabling researchers to observe the organization and remodeling of the actin cytoskeleton in real-time.

These application notes provide a detailed overview of the use of fluorescently-labeled Jasplakinolide for live-cell imaging of actin, including its mechanism of action, quantitative data, and comprehensive experimental protocols.

Mechanism of Action

Jasplakinolide exerts its effects by binding to F-actin, thereby stabilizing the filaments and inhibiting their depolymerization.[1] It competes with phalloidin for the same binding site on F-actin.[1][2][3] Paradoxically, while it stabilizes existing filaments, in living cells, it can also induce the polymerization of monomeric actin (G-actin) into amorphous masses.[4][5][6] This is because Jasplakinolide enhances the rate of actin filament nucleation, effectively lowering the critical concentration required for polymerization.[4][5][6] This dual action can lead to the disruption of the normal, dynamic actin cytoskeleton and the formation of static actin aggregates.

The binding of Jasplakinolide to F-actin is characterized by a high affinity, making it a potent tool for labeling actin filaments.[2][3] Its ability to permeate cell membranes allows for the direct labeling of intracellular actin structures without the need for microinjection or cell permeabilization.[7][8]

Mechanism of Action of Jasplakinolide cluster_0 Cellular Environment cluster_1 Effect of Jasplakinolide G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Amorphous_Actin_Aggregates Amorphous_Actin_Aggregates G-actin->Amorphous_Actin_Aggregates Enhanced Polymerization F-actin->G-actin Depolymerization F-actin->G-actin Inhibits Depolymerization Dynamic_Actin_Cytoskeleton Dynamic_Actin_Cytoskeleton F-actin->Dynamic_Actin_Cytoskeleton Disrupted_Cytoskeleton Disrupted_Cytoskeleton Dynamic_Actin_Cytoskeleton->Disrupted_Cytoskeleton Disruption Jasplakinolide Jasplakinolide Jasplakinolide->G-actin Induces Nucleation Jasplakinolide->F-actin Binds and Stabilizes

Mechanism of Jasplakinolide's action on actin dynamics.

Quantitative Data

The interaction of Jasplakinolide with actin has been quantitatively characterized, providing a basis for its application in cellular studies. The following table summarizes key quantitative parameters.

ParameterValueSpecies/SystemReference(s)
Binding Affinity (Kd) ~15 nMRabbit Muscle F-actin[2][3]
Antiproliferative Activity (IC50) 35 nMPC3 Prostate Carcinoma Cells[2][3][9]
Effect on Actin Polymerization Lowers critical concentration for polymerizationIn vitro actin polymerization assay[4][5][6]
Live-Cell Imaging Concentration 50 - 500 nMVarious cell lines[10][11][12]

Experimental Protocols

Preparation of Fluorescently Labeled Jasplakinolide

Commercially available fluorescent derivatives of Jasplakinolide are available. However, for custom labeling, a derivative of Jasplakinolide containing a reactive group (e.g., an amine) can be conjugated to an amine-reactive fluorescent dye.

Materials:

  • Des-bromo-des-methyl-jasplakinolide-lysine (or other amine-functionalized Jasplakinolide derivative)

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate of a bright, photostable dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • HPLC for purification

Protocol:

  • Dissolve the amine-functionalized Jasplakinolide derivative in anhydrous DMF or DMSO.

  • Add a 1.2 to 1.5 molar excess of the amine-reactive fluorescent dye to the solution.

  • Add 2-3 equivalents of TEA or DIEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature, protected from light, for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Purify the fluorescently labeled Jasplakinolide using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Store the fluorescent probe at -20°C or -80°C, desiccated and protected from light.

Workflow for Fluorescent Labeling of Jasplakinolide Start Start Dissolve_Reactants Dissolve amine-Jasplakinolide and amine-reactive dye in DMF/DMSO Start->Dissolve_Reactants Add_Base Add TEA or DIEA Dissolve_Reactants->Add_Base React Stir at room temperature (protected from light) Add_Base->React Monitor Monitor reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Purify Purify by HPLC Monitor->Purify Complete Lyophilize Lyophilize pure fractions Purify->Lyophilize Store Store at -20°C/-80°C Lyophilize->Store End End Store->End

Workflow for fluorescent labeling of Jasplakinolide.
Live-Cell Imaging of Actin with Fluorescent Jasplakinolide

This protocol provides a general guideline for staining and imaging actin in live adherent cells. Optimal conditions may vary depending on the cell type and the specific fluorescent Jasplakinolide probe used.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Fluorescent Jasplakinolide probe stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed live-cell imaging medium (e.g., phenol red-free medium with HEPES)

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)

Protocol:

  • Cell Preparation:

    • Seed adherent cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Staining:

    • Prepare a working solution of the fluorescent Jasplakinolide probe in pre-warmed complete cell culture medium. The final concentration typically ranges from 50 nM to 200 nM. It is recommended to perform a concentration titration to determine the optimal concentration for your cell type that provides good signal-to-noise with minimal cytotoxicity.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO2. Incubation times may need to be optimized.

  • Imaging:

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the dish or coverslip in the live-cell imaging chamber on the microscope stage.

    • Allow the sample to equilibrate for at least 15 minutes before starting image acquisition.

    • Acquire images using the appropriate filter set for the fluorophore. Use the lowest possible laser power and shortest exposure times to minimize phototoxicity.

    • For time-lapse imaging, acquire images at desired intervals.

Experimental Workflow for Live-Cell Actin Imaging Start Start Cell_Seeding Seed cells on glass-bottom dish Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Prepare_Staining_Solution Prepare fluorescent Jasplakinolide solution Incubation_24h->Prepare_Staining_Solution Stain_Cells Incubate cells with probe (30-60 min) Prepare_Staining_Solution->Stain_Cells Wash_Cells Wash cells with imaging medium Stain_Cells->Wash_Cells Equilibrate Equilibrate on microscope stage Wash_Cells->Equilibrate Image_Acquisition Acquire live-cell images Equilibrate->Image_Acquisition Data_Analysis Analyze actin dynamics Image_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for live-cell imaging of actin with fluorescent Jasplakinolide.

Applications and Expected Results

Using fluorescently labeled Jasplakinolide, researchers can visualize various actin-based structures in live cells, including:

  • Stress fibers: Bundles of actin filaments that provide contractile force.

  • Lamellipodia and Filopodia: Protrusive structures at the leading edge of migrating cells.

  • Cortical actin: A network of actin filaments beneath the plasma membrane that maintains cell shape.

  • Contractile ring: An actin-based structure essential for cytokinesis.

Treatment with Jasplakinolide is expected to initially label these structures. However, due to its mechanism of action, prolonged exposure or higher concentrations may lead to the disruption of these dynamic structures and the formation of bright, amorphous actin aggregates within the cytoplasm.[10] Time-lapse imaging can capture these dynamic changes, providing insights into the role of actin filament turnover in various cellular processes.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Probe concentration is too low.Increase the concentration of the fluorescent Jasplakinolide probe.
Incubation time is too short.Increase the incubation time.
Efflux pumps are removing the probe.Co-incubate with an efflux pump inhibitor like verapamil (use with caution and perform controls).[7]
High background Probe concentration is too high.Decrease the probe concentration.
Inadequate washing.Increase the number and duration of washes after staining.
Cell death/toxicity Probe concentration is too high.Perform a dose-response curve to find the lowest effective concentration.
Prolonged exposure to the probe.Reduce the incubation time.
Phototoxicity from imaging.Use the lowest possible laser power and exposure times. Use a more sensitive detector.
Altered actin dynamics This is an expected effect of Jasplakinolide.Be aware that Jasplakinolide is a modulator of actin dynamics. For observing unperturbed dynamics, consider using other probes like LifeAct-GFP or SiR-actin, and use Jasplakinolide as a tool to study the effects of actin stabilization.

Conclusion

Fluorescently labeled Jasplakinolide is a valuable tool for visualizing the actin cytoskeleton in living cells. Its cell-permeability and high affinity for F-actin enable clear labeling of actin structures. However, researchers must be mindful of its potent effects on actin dynamics. By carefully optimizing experimental conditions, fluorescent Jasplakinolide can provide significant insights into the critical role of the actin cytoskeleton in a wide range of biological processes.

References

Application Note: HPLC-MS Analysis of Scytophycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytophycin E is a potent cytotoxic and antifungal cyclic depsipeptide belonging to the scytophycin family of cyanobacterial toxins. Produced by various species of cyanobacteria, such as those from the genus Scytonema, this compound has garnered interest in drug development due to its significant biological activities. Accurate and sensitive detection and quantification of this compound are crucial for toxicological assessments, environmental monitoring, and exploring its therapeutic potential. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The protocol is designed to provide a reliable framework for researchers in natural products chemistry, pharmacology, and environmental science.

Principle

This method utilizes reversed-phase HPLC to separate this compound from a sample matrix, followed by detection and quantification using tandem mass spectrometry (MS/MS). The separation is based on the lipophilic nature of this compound, making a C18 stationary phase suitable. Detection by MS/MS in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to this compound.

Experimental Protocols

Sample Preparation (from Cyanobacterial Biomass)

A crucial step in the analysis of complex samples is the preparation process, which aims to extract and concentrate the analytes of interest while removing interfering matrix components.[1]

  • Lyophilization: Freeze-dry the cyanobacterial biomass to remove water and facilitate efficient extraction.

  • Extraction:

    • To 100 mg of lyophilized cyanobacterial cells, add 5 mL of 5% (v/v) acetic acid in methanol.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the extract at 4000 x g for 10 minutes to pellet cellular debris.

  • Solid Phase Extraction (SPE) for Clean-up and Concentration:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the scytophycins with 5 mL of 90% methanol in water.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and re-equilibrate for 4 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on the specific adduct of this compound (e.g., [M+H]⁺, [M+Na]⁺)
Product Ions (m/z) To be determined from fragmentation studies of a this compound standard
Collision Energy (eV) To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Flow Instrument dependent
Drying Gas Flow Instrument dependent

Note on MS Parameters: The exact m/z values for precursor and product ions, as well as the optimal collision energies, must be determined by infusing a pure standard of this compound into the mass spectrometer. The fragmentation pattern will depend on the chemical structure of this compound.

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The concentrations should span the expected range in the samples.

Table 3: Hypothetical Quantitative Data Summary

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery (%) 85 - 105%
Precision (RSD%) < 15%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

ScytophycinE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Cyanobacterial Biomass Lyophilization Lyophilization Sample->Lyophilization Extraction Solvent Extraction (5% Acetic Acid in Methanol) Lyophilization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (C18) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution HPLC_Vial Sample in HPLC Vial Reconstitution->HPLC_Vial HPLC HPLC Separation (C18 Column) HPLC_Vial->HPLC Injection MS MS/MS Detection (ESI+, MRM) HPLC->MS Elution Data_Processing Data Acquisition & Processing MS->Data_Processing

Caption: Workflow for the HPLC-MS analysis of this compound.

Conclusion

The described HPLC-MS/MS method provides a selective and sensitive protocol for the determination of this compound in cyanobacterial samples. Proper sample preparation, including solid-phase extraction, is critical for removing matrix interferences and achieving reliable quantification. The provided parameters for HPLC and MS analysis serve as a strong starting point for method development and validation in your laboratory. This application note is intended to aid researchers in the accurate analysis of this compound for various applications in drug discovery and environmental safety.

References

Application Notes and Protocols: Scytophycin E for Studying Actin Dynamics In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of October 2025, there is a significant lack of publicly available scientific literature detailing the specific effects and mechanisms of Scytophycin E on actin dynamics. While some cyanobacterial extracts have been shown to affect the cytoskeleton, the direct interaction and quantitative effects of this compound on actin polymerization and depolymerization have not been characterized in the scientific literature.

Therefore, the following application notes and protocols are provided as a generalized framework for studying a hypothetical actin-binding compound with characteristics similar to other known cytoskeletal drugs. This document is intended to serve as a template and guide for researchers. It is crucial to validate these protocols and determine the specific experimental conditions for this compound once its biochemical properties and effects on actin are elucidated through primary research.

I. Introduction to Actin Dynamics and the Potential Role of this compound

The actin cytoskeleton is a highly dynamic network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell motility, division, and intracellular transport. The continuous and regulated polymerization and depolymerization of actin filaments are fundamental to these functions. Small molecules that modulate actin dynamics are invaluable tools for dissecting these complex cellular events and can serve as leads for drug development.

This compound is a natural product isolated from cyanobacteria. While its specific biological activities are not yet extensively documented, other cyanobacterial metabolites have been shown to interact with the cytoskeleton. These application notes provide a theoretical framework for investigating the potential of this compound as a modulator of actin dynamics in vitro. The protocols outlined below are designed to characterize its effects on actin polymerization, depolymerization, and its interaction with filamentous actin (F-actin).

II. Data Presentation: Hypothetical Quantitative Data for an Actin Modulator

The following table summarizes the kind of quantitative data that should be generated to characterize a novel actin-binding compound. The values presented here are for illustrative purposes only and do not represent actual data for this compound.

ParameterExperimental ConditionHypothetical Value
IC50 of Actin Polymerization Pyrene-actin polymerization assay with 2 µM G-actin500 nM
Effect on Critical Concentration Actin polymerization at various monomer concentrationsIncreases critical concentration by 0.1 µM
F-actin Binding Affinity (Kd) High-speed co-sedimentation assay2 µM
Stoichiometry of Binding Saturation binding analysis with F-actin1:1 (Compound:Actin monomer in filament)
Effect on Depolymerization Rate Dilution-induced depolymerization of pyrene-F-actinInhibits depolymerization by 75% at 1 µM

III. Experimental Protocols

A. Protocol 1: Actin Polymerization Assay using Pyrene-Labeled Actin

This assay measures the effect of a compound on the rate and extent of globular actin (G-actin) polymerization into filamentous actin (F-actin). The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

  • Monomeric pyrene-labeled rabbit skeletal muscle actin

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

  • Polymerization buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., Phalloidin as a stabilizer, Latrunculin A as a polymerization inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

  • Prepare a 2X G-actin solution (e.g., 4 µM) in G-buffer containing 10% pyrene-labeled actin. Keep on ice for at least 1 hour to ensure depolymerization.

  • Add varying concentrations of this compound (or control compounds) to the wells of the 96-well plate. Include a DMSO vehicle control.

  • Add the 2X G-actin solution to each well.

  • To initiate polymerization, add an equal volume of 2X polymerization buffer (final concentrations: 50 mM KCl, 2 mM MgCl2, 1 mM ATP).

  • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every 30 seconds for 1-2 hours at 25°C.

  • Plot fluorescence intensity versus time to obtain polymerization curves. Calculate the initial rate of polymerization and the steady-state fluorescence to determine the effect of this compound.

B. Protocol 2: High-Speed Co-sedimentation Assay for F-actin Binding

This assay determines the ability of a compound to bind to F-actin. When centrifuged at high speed, F-actin and any bound ligands will pellet, while unbound small molecules remain in the supernatant.

Materials:

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer

  • Polymerization buffer

  • This compound stock solution

  • Ultracentrifuge with a fixed-angle rotor (e.g., TLA100)

  • SDS-PAGE equipment and reagents

Procedure:

  • Polymerize G-actin (e.g., 10 µM) by adding polymerization buffer and incubating at room temperature for 1 hour.

  • Incubate the pre-formed F-actin with varying concentrations of this compound for 30 minutes at room temperature.

  • Centrifuge the samples at >100,000 x g for 30 minutes at 25°C to pellet the F-actin.

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in an equal volume of sample buffer.

  • Analyze the amount of this compound in the supernatant and pellet fractions. This may require a specific detection method for this compound (e.g., HPLC, mass spectrometry, or if radiolabeled, scintillation counting). Alternatively, if the compound induces a change in actin's mobility on SDS-PAGE, this can be visualized.

  • Quantify the amount of bound versus free compound to determine the binding affinity (Kd).

IV. Visualizations

The following diagrams illustrate the conceptual workflows and pathways related to the study of actin dynamics.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis G_actin G-actin Preparation Polymerization Polymerization Assay (Pyrene-Actin) G_actin->Polymerization Binding Binding Assay (Co-sedimentation) G_actin->Binding Depolymerization Depolymerization Assay G_actin->Depolymerization Compound This compound Dilution Compound->Polymerization Compound->Binding Compound->Depolymerization Kinetics Polymerization Kinetics (Rate, Extent) Polymerization->Kinetics Affinity Binding Affinity (Kd) & Stoichiometry Binding->Affinity Depol_Rate Depolymerization Rate Depolymerization->Depol_Rate

Caption: Experimental workflow for characterizing an actin-binding compound.

signaling_pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Receptor->Rho_GTPases Actin_Nucleators Actin Nucleators (Arp2/3, Formins) Rho_GTPases->Actin_Nucleators Actin_Polymerization Actin Polymerization Actin_Nucleators->Actin_Polymerization Cytoskeletal_Changes Cytoskeletal Changes (Lamellipodia, Filopodia) Actin_Polymerization->Cytoskeletal_Changes Scytophycin_E This compound (Hypothetical Target) Scytophycin_E->Actin_Polymerization Modulation

Caption: Simplified signaling pathway leading to actin polymerization.

Application Notes: Immunofluorescence Staining of Actin Following Scytophycin E Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scytophycin E is a potent cytotoxic macrolide derived from cyanobacteria. Its mechanism of action involves the disruption of the cellular actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. Understanding the effects of compounds like this compound on actin dynamics is crucial for cell biology research and for the development of novel therapeutic agents. Immunofluorescence microscopy is a powerful technique to visualize these effects by staining the filamentous actin (F-actin) network within cells. This document provides a detailed protocol for the immunofluorescence staining of actin in cultured cells following treatment with this compound, enabling researchers to qualitatively and quantitatively assess its impact on the cytoskeleton.

Principle of the Method

This protocol outlines the steps for treating cultured cells with this compound, followed by fixation, permeabilization, and staining of the F-actin cytoskeleton using a fluorescently-labeled phalloidin conjugate. Phalloidin is a bicyclic peptide toxin that binds with high affinity and specificity to F-actin, but not to actin monomers (G-actin). When conjugated to a fluorophore, it allows for the direct visualization of the actin filament network by fluorescence microscopy. The protocol also includes steps for nuclear counterstaining, which helps in identifying individual cells and assessing overall cell health.

Mechanism of Action of this compound on Actin

This compound belongs to a class of marine-derived macrolides that exhibit potent biological activities. While direct studies on this compound are limited, its close analog, tolytoxin, has been shown to be a potent inhibitor of actin polymerization.[1] Tolytoxin disrupts microfilament organization, leading to changes in cell morphology and inhibition of cytokinesis.[1] It is believed that this compound shares this mechanism, acting directly on the actin cytoskeleton to induce depolymerization of existing filaments and prevent the formation of new ones. This leads to a dose-dependent decrease in filamentous actin and a collapse of the actin network, which can be visualized and quantified using the methods described below.

Quantitative Data Presentation

The effects of cytoskeletal-disrupting agents can be quantified to compare the potency of different compounds or to determine dose-response relationships. The table below presents representative quantitative data for Latrunculin A, a well-characterized actin-disrupting agent, to illustrate the types of measurements that can be obtained. Similar quantitative analyses can be performed for this compound.

ParameterLatrunculin AVehicle Control
EC50 for Growth Inhibition 80-220 nM[2]N/A
F-actin Content (Relative Fluorescence Intensity) Significantly Reduced[1]100%
Actin Filament Length DecreasedNormal
Cell Shape RoundedSpread
Induction of Apoptosis YesNo

Experimental Protocols

Materials and Reagents
  • Cultured adherent cells (e.g., HeLa, U2OS, or a cell line relevant to the research)

  • Glass coverslips (sterile)

  • Cell culture plates (e.g., 24-well plates)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS (methanol-free)

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging and Analysis A Seed cells on coverslips B Allow cells to adhere (24h) A->B C Treat with this compound (and vehicle control) B->C D Wash with PBS C->D E Fix with 4% PFA D->E F Wash with PBS E->F G Permeabilize with 0.1% Triton X-100 F->G H Wash with PBS G->H I Block with 1% BSA H->I J Stain with fluorescent phalloidin I->J K Wash with PBS J->K L Counterstain with DAPI/Hoechst K->L M Wash with PBS L->M N Mount coverslips on slides M->N O Image with fluorescence microscope N->O P Quantitative image analysis O->P

Caption: Experimental workflow for immunofluorescence staining of actin.

Detailed Staining Protocol
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells in complete culture medium for 24 hours to allow for adherence and spreading.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment time (e.g., 1, 4, or 24 hours).

  • Fixation:

    • Carefully aspirate the treatment medium.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add 1 mL of 4% PFA in PBS to each well and incubate for 10-15 minutes at room temperature. Note: Using methanol-free PFA is crucial as methanol can disrupt the actin cytoskeleton.

  • Permeabilization:

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

    • Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 5-10 minutes at room temperature to permeabilize the cell membranes.

  • Blocking:

    • Aspirate the permeabilization solution and wash the cells three times with PBS.

    • Add 1 mL of 1% BSA in PBS to each well and incubate for 30-60 minutes at room temperature to block non-specific binding sites.

  • F-Actin Staining:

    • Prepare the fluorescent phalloidin staining solution by diluting the stock solution in 1% BSA in PBS according to the manufacturer's instructions.

    • Aspirate the blocking solution and add the phalloidin staining solution to each coverslip.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Aspirate the phalloidin solution and wash the cells three times with PBS.

    • Prepare the nuclear counterstain solution (e.g., 1 µg/mL Hoechst 33342 or 300 nM DAPI in PBS).

    • Add the counterstain solution to each coverslip and incubate for 5-10 minutes at room temperature, protected from light.

  • Mounting:

    • Aspirate the counterstain solution and wash the cells three times with PBS.

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Place a drop of antifade mounting medium onto a clean microscope slide.

    • Gently place the coverslip, cell-side down, onto the drop of mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying and movement.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores.

    • Capture images for both the actin and nuclear channels.

    • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure parameters such as total cell fluorescence, cell area, and actin filament characteristics.

Signaling Pathway and Mechanism of Action

G cluster_0 Cellular Environment cluster_1 Actin Dynamics cluster_2 Cellular Effects Scytophycin_E This compound G_actin G-actin (Monomers) Scytophycin_E->G_actin Sequesters monomers F_actin F-actin (Filaments) Scytophycin_E->F_actin Induces depolymerization G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Cytoskeleton_Disruption Actin Cytoskeleton Disruption Cell_Morphology_Change Loss of Cell Shape Cytoskeleton_Disruption->Cell_Morphology_Change Inhibition_of_Motility Inhibition of Motility Cytoskeleton_Disruption->Inhibition_of_Motility Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis

Caption: Proposed mechanism of this compound-induced actin disruption.

Troubleshooting

ProblemPossible CauseSolution
No or weak actin staining Insufficient permeabilization.Increase Triton X-100 concentration or incubation time.
Phalloidin conjugate degraded.Use fresh or properly stored staining solution. Protect from light.
High background staining Inadequate blocking.Increase BSA concentration or blocking time.
Insufficient washing.Increase the number and duration of wash steps.
Cells detach from coverslip Cells were not healthy before fixation.Ensure optimal cell culture conditions.
Washing steps were too harsh.Be gentle during aspiration and addition of solutions.
Actin cytoskeleton appears disrupted in control cells Methanol was used in fixation.Use only methanol-free paraformaldehyde.
Cells were over-confluent or stressed.Plate cells at a lower density and ensure they are healthy before treatment.

Conclusion

This application note provides a comprehensive guide for the immunofluorescence staining of actin in cells treated with this compound. By following this protocol, researchers can effectively visualize and analyze the effects of this potent macrolide on the actin cytoskeleton. The combination of qualitative imaging and quantitative analysis will provide valuable insights into the cellular mechanisms of action of this compound and other actin-targeting compounds.

References

Preparation of Scytophycin E Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a Scytophycin E stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent cyanobacterial cytotoxin known to exert its effects through the disruption of the actin cytoskeleton. Accurate and consistent preparation of stock solutions is critical for reliable and reproducible experimental results in cell-based assays and other research applications. This guide consolidates essential information on the chemical properties of this compound, its mechanism of action, and best practices for laboratory use, including safety precautions.

Introduction

This compound is a member of the scytophycin family of cytotoxic macrolides isolated from cyanobacteria. These natural products have garnered significant interest in cancer research and drug development due to their potent growth-inhibitory activities against a wide range of cancer cell lines. The primary mechanism of action for scytophycins involves the disruption of actin filament dynamics, a critical component of the cellular cytoskeleton responsible for cell shape, motility, and division. By inhibiting the depolymerization of F-actin, this compound and its analogues induce cell cycle arrest and apoptosis.

Given its high potency, often in the nanomolar range, the precise preparation of stock solutions is paramount for accurate downstream applications. DMSO is a common solvent for dissolving hydrophobic compounds like this compound for use in biological assays. This document outlines a standardized protocol for the preparation of a this compound stock solution in DMSO, ensuring solution integrity and supporting the validity of experimental outcomes.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.

PropertyValueReference
Molecular Formula C₄₅H₇₅NO₁₂[1]
Molecular Weight 822.1 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, methanol, and other organic solvents. Poorly soluble in water.

Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound exerts its cytotoxic effects by targeting the actin cytoskeleton. It is a potent inhibitor of actin filament depolymerization. This leads to an abnormal accumulation of filamentous actin (F-actin) within the cell. The stabilization of F-actin disrupts the dynamic equilibrium between G-actin monomers and F-actin polymers, which is essential for numerous cellular processes.

The disruption of actin dynamics leads to:

  • Cell Cycle Arrest: Interference with the formation and function of the contractile actin ring during cytokinesis leads to a halt in cell division.

  • Apoptosis: The sustained disruption of the cytoskeleton can trigger programmed cell death.

  • Inhibition of Cell Migration: The dynamic remodeling of the actin cytoskeleton is crucial for cell motility.

Scytophycin_E_Pathway Scytophycin_E This compound Depolymerization Depolymerization Scytophycin_E->Depolymerization Inhibits Actin_Filaments F-actin (Filamentous) Actin_Monomers G-actin (Monomeric) Actin_Filaments->Actin_Monomers Actin_Monomers->Actin_Filaments Depolymerization->Actin_Monomers Disruption Disruption of Actin Dynamics Depolymerization->Disruption Polymerization Polymerization Polymerization->Actin_Filaments Cell_Cycle_Arrest Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Disruption->Apoptosis Inhibition_Migration Inhibition of Cell Migration Disruption->Inhibition_Migration

This compound's inhibitory effect on actin depolymerization.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 1 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Safety Precautions: this compound is a potent cytotoxin and should be handled with extreme care in a designated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2]

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound. For a 1 mM stock solution, a common starting point is to weigh 1 mg.

    • Calculation: To prepare a 1 mM solution from 1 mg of this compound (MW = 822.1 g/mol ):

      • Volume of DMSO (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume of DMSO (µL) = (0.001 g / 822.1 g/mol ) / 0.001 mol/L * 1,000,000 µL/L = 1216.4 µL

  • Dissolving this compound:

    • Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound.

    • Cap the tube securely.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • Properly label all tubes with the compound name, concentration, solvent, and date of preparation.

Workflow for this compound stock solution preparation.

Application Notes and Best Practices

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell line and experimental conditions. Based on the activity of its analogues, a starting concentration range of 1-100 nM is recommended for in vitro assays. A dose-response curve should be generated to determine the IC50 for each specific application.

  • Solvent Effects: When preparing working solutions from the DMSO stock, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Quality Control: Periodically check the purity and concentration of the stock solution, especially for long-term studies, using methods such as HPLC or LC-MS.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

HazardPrecaution
Toxicity Harmful if swallowed or in contact with skin. Handle in a chemical fume hood.
Irritation May cause skin and eye irritation. Wear gloves and safety glasses.
Disposal Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Always consult the Material Safety Data Sheet (MSDS) for the most up-to-date safety information before handling this compound.[2][3][4]

Conclusion

This application note provides a comprehensive guide for the preparation and use of this compound stock solutions in DMSO. By following this standardized protocol and adhering to the outlined safety precautions, researchers can ensure the quality and consistency of their experimental results when working with this potent cytotoxin. The provided information on its mechanism of action will further aid in the design and interpretation of studies investigating the effects of this compound on cellular processes.

References

Application Note: Determining the Cytotoxic Effects of Scytophycin E in HeLa Cells using a Dose-Response Curve

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scytophycin E, a novel macrolide isolated from the cyanobacterium Scytonema pseudohofmanni, has demonstrated potent cytotoxic and antimycotic activities.[1][2] Understanding the dose-dependent effects of this compound on cancer cell lines is crucial for its evaluation as a potential therapeutic agent. This application note provides a detailed protocol for generating a dose-response curve for this compound in HeLa (human cervical cancer) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability, based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[3][4] The intensity of the purple color is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes representative quantitative data for the dose-response of this compound in HeLa cells after a 48-hour incubation period.

This compound Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 3.9
1051.2 ± 4.2
2528.7 ± 3.1
5015.4 ± 2.5
1005.9 ± 1.8

Experimental Protocols

Materials and Reagents
  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

  • Microplate reader

Protocol for MTT Assay
  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.

    • Seed 1 x 10^4 HeLa cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[3]

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa Cells (1x10^4/well) incubate_adhesion Incubate 24h for Adhesion seed_cells->incubate_adhesion prepare_dilutions Prepare this compound Dilutions treat_cells Treat Cells with this compound incubate_adhesion->treat_cells prepare_dilutions->treat_cells incubate_treatment Incubate for 48h treat_cells->incubate_treatment add_mtt Add MTT Solution (5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Experimental workflow for determining this compound cytotoxicity.

Signaling Pathway

signaling_pathway cluster_cell HeLa Cell Scytophycin_E This compound Depolymerization Actin Depolymerization Scytophycin_E->Depolymerization Induces G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Cytoskeleton_Disruption Cytoskeletal Disruption Depolymerization->Cytoskeleton_Disruption Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis

Caption: this compound's proposed mechanism of action in HeLa cells.

References

Troubleshooting & Optimization

Technical Support Center: Scytophycin E Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My Scytophycin E is precipitating out of my aqueous buffer. What can I do to improve its solubility and stability in solution?

A1: this compound is a large, lipophilic molecule with low intrinsic solubility in aqueous media. Precipitation is a common issue. Here are several strategies to address this:

  • Co-solvents: Introduce a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile. Start with a small percentage (e.g., 1-5%) and increase cautiously, as high concentrations may affect biological assays. Always include a vehicle control in your experiments.

  • Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically <1%) to improve wetting and dispersal of hydrophobic compounds.

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic this compound, increasing its apparent water solubility.

  • pH Adjustment: Although this compound lacks strongly ionizable groups, subtle changes in pH can sometimes influence the hydration of the molecule and its tendency to aggregate. Assess solubility across a relevant pH range (e.g., pH 5.0 to 8.0).

  • Formulation Strategies: For in vivo or complex in vitro models, lipid-based formulations such as emulsions or liposomes may be necessary to maintain solubility and stability.[1][2]

Q2: I need to assess the stability of this compound at 37°C for a multi-day cell culture experiment. How can I determine if it is degrading?

A2: You should perform a preliminary stability study under your specific experimental conditions.

  • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock into your final cell culture medium to the desired working concentration.

  • Incubate the solution at 37°C in a sterile, protected environment.

  • Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Analyze the samples immediately using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to quantify the remaining parent compound (this compound) and detect the appearance of any degradation products.[3][4]

Q3: What are the most likely degradation pathways for a complex macrocycle like this compound in an aqueous solution?

A3: Without specific data, we can predict potential degradation pathways based on its chemical structure:

  • Hydrolysis: The ester and amide linkages within the macrocyclic structure are susceptible to hydrolysis, especially at non-neutral pH (acidic or basic conditions). This would lead to the opening of the macrocyclic ring.

  • Oxidation: The molecule contains several oxygen atoms and sites that could be susceptible to oxidation, particularly if exposed to air, light, or oxidizing agents. Forced degradation studies using an oxidizing agent like hydrogen peroxide can help identify potential oxidative degradation products.[5]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. It is crucial to protect this compound solutions from light whenever possible.

A forced degradation study is the standard approach to experimentally determine these pathways.[6][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in biological assays Degradation of this compound in the assay medium.Perform a time-course stability study in the specific medium at the assay temperature. Prepare fresh solutions for each experiment.
Adsorption to plasticware (e.g., pipette tips, plates).Use low-adhesion plasticware. Include a pre-incubation step to saturate binding sites. Quantify the compound concentration in solution at the start and end of the experiment.
Appearance of new peaks in HPLC analysis over time Chemical degradation of this compound.This is expected in a stability study. Characterize these new peaks using LC-MS to identify potential degradation products.[3]
Contamination.Ensure proper handling and use of high-purity solvents and reagents. Analyze a blank (vehicle control) to rule out extraneous peaks.
Loss of compound without appearance of degradation peaks Precipitation or adsorption.Check for visible precipitate. Centrifuge the sample and analyze both the supernatant and a redissolved pellet. Use alternative solubilization methods (see FAQ 1).

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation or stress testing study to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

1. Objective: To intentionally degrade this compound under various stress conditions (hydrolysis, oxidation, photolysis) to understand its degradation pathways.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • DMSO (or other suitable organic solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/PDA detector, coupled to a mass spectrometer (LC-MS) is highly recommended.

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., DMSO or acetonitrile).

4. Stress Conditions (Example Conditions - must be optimized):

  • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Dilute the stock solution in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photostability: Expose the solution (in a photostable container) to light in a photostability chamber according to ICH Q1B guidelines.

  • Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for 7 days.[5]

  • Control Sample: Dilute the stock solution in the initial solvent/water mixture and store at 4°C, protected from light.

5. Sample Analysis:

  • At designated time points, withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a validated HPLC or LC-MS method. The method should be capable of separating the intact this compound from all generated degradation products.

6. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation.

  • Use the mass spectrometry data to propose structures for the major degradation products.

Data Presentation

Table 1: Example Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) with 1% DMSO at 37°C

(Note: This is illustrative data for demonstration purposes only.)

Time (hours)% Remaining this compound (Mean ± SD, n=3)Appearance of Degradation Product 1 (Peak Area)Appearance of Degradation Product 2 (Peak Area)
0100 ± 0.500
895.2 ± 1.115,3404,580
2485.1 ± 1.545,89015,230
4872.4 ± 2.089,12035,670
7261.8 ± 2.3125,45058,910

Visualizations

G cluster_prep Sample Preparation cluster_stress Incubation & Stressing cluster_analysis Analysis Stock Prepare this compound Stock Solution (e.g., in DMSO) Dilute Dilute Stock into Aqueous Test Buffer Stock->Dilute Incubate Incubate under Test Conditions (e.g., 37°C, pH 7.4) Dilute->Incubate Timepoints Collect Aliquots at Defined Time Points (0, 8, 24, 48h) Incubate->Timepoints Analyze Analyze via Stability-Indicating HPLC or LC-MS Method Timepoints->Analyze Quantify Quantify Remaining Parent Compound Analyze->Quantify Detect Detect & Characterize Degradation Products Analyze->Detect

Caption: General workflow for an aqueous stability assessment.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., +H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) ScytophycinE This compound (Intact Macrocycle) Hydrolyzed Linearized Product (from Ester/Amide Cleavage) ScytophycinE->Hydrolyzed Oxidized Hydroxylated or Epoxidized Products ScytophycinE->Oxidized Photo Isomers or Fragmented Products ScytophycinE->Photo

Caption: Hypothetical degradation pathways for this compound.

References

Preventing Scytophycin E precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Scytophycin E, with a focus on preventing its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cytotoxic macrolide isolated from various species of cyanobacteria. While its precise signaling pathway is not fully elucidated in publicly available literature, based on the activity of similar compounds, it is believed to be a potent inhibitor of actin polymerization. This disruption of the actin cytoskeleton leads to cell cycle arrest and apoptosis.

Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?

Precipitation of hydrophobic compounds like this compound upon introduction to aqueous solutions like cell culture media is a common issue. This is primarily due to its low water solubility. The solvent used to dissolve the this compound stock solution (typically DMSO) is miscible with the medium, but the compound itself is not, causing it to fall out of solution.

Q3: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving this compound and other hydrophobic compounds for in vitro studies. It is crucial to use anhydrous, high-purity DMSO to prevent degradation of the compound.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for some sensitive cell lines, even lower (e.g., <0.1%). It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding this compound stock to media. 1. High final concentration of this compound: The concentration exceeds its solubility limit in the aqueous medium. 2. Rapid addition of stock solution: This can cause localized high concentrations, leading to precipitation. 3. Low temperature of the medium: Solubility often decreases at lower temperatures.1. Lower the final concentration: If experimentally feasible, reduce the working concentration of this compound. 2. Slow, dropwise addition with mixing: Add the stock solution slowly to the medium while gently vortexing or swirling the tube. 3. Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock.
Precipitate appears over time in the incubator. 1. Compound instability: this compound may be degrading or aggregating over time at 37°C. 2. Interaction with media components: Components like serum proteins or salts may be causing the compound to precipitate. 3. Evaporation of media: Increased concentration of all components due to evaporation can lead to precipitation.1. Prepare fresh solutions: Prepare the final working solution of this compound in media immediately before adding it to your cells. 2. Test in serum-free media: If using serum, test the solubility of this compound in the basal medium alone to see if serum is a contributing factor. 3. Ensure proper humidification: Maintain optimal humidity in your incubator to prevent evaporation.
Visible crystals or film in the stock solution vial. 1. Improper storage: The compound may have come out of solution during storage. 2. Hygroscopic nature of DMSO: DMSO can absorb water from the atmosphere, which can reduce the solubility of the compound.1. Gentle warming and sonication: Warm the stock solution vial in a 37°C water bath for a few minutes and sonicate briefly to try and redissolve the precipitate. 2. Use anhydrous DMSO: Always use fresh, anhydrous DMSO to prepare stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles and exposure to air.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline. Researchers should optimize concentrations based on their specific cell line and experimental design.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • Calculate the volume of DMSO required to achieve a 1 mM stock solution based on the molecular weight of this compound (822.08 g/mol ).

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial.

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect for any remaining particulate matter. If necessary, sonicate for a few minutes in a water bath sonicator.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentrations.

    • Crucially , add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Visually inspect the final working solution for any signs of precipitation. If a slight precipitate forms, you can try gently warming the solution in a 37°C water bath for a few minutes.

    • Use the freshly prepared working solution immediately for your experiments.

Quantitative Data Summary

Since specific solubility and cytotoxicity data for this compound are not widely published, the following tables provide hypothetical data based on common ranges for similar compounds. Researchers must determine these values experimentally for their specific conditions.

Table 1: Hypothetical Solubility of this compound

SolventEstimated Solubility (mg/mL)Estimated Solubility (mM)
DMSO>10>12
Ethanol~5~6
Methanol~2~2.4
WaterInsolubleInsoluble

Table 2: Hypothetical Cytotoxicity (IC50) of this compound in Various Cell Lines (72h incubation)

Cell LineEstimated IC50 (nM)
HeLa (Cervical Cancer)5 - 20
A549 (Lung Cancer)10 - 50
MCF-7 (Breast Cancer)2 - 15
U-2 OS (Osteosarcoma)1 - 10

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Solution Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 1 mM Stock in Anhydrous DMSO prep_working Serially Dilute in Pre-warmed (37°C) Media prep_stock->prep_working seed_cells Seed Cells in Multi-well Plates incubate_adhesion Incubate for Adhesion (24h) seed_cells->incubate_adhesion add_treatment Add this compound Working Solution incubate_adhesion->add_treatment add_control Add Vehicle Control (DMSO) incubate_adhesion->add_control incubate_treatment Incubate for Experimental Period (e.g., 24-72h) add_treatment->incubate_treatment add_control->incubate_treatment cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubate_treatment->cytotoxicity_assay data_analysis Analyze Data and Determine IC50 cytotoxicity_assay->data_analysis

Caption: Workflow for this compound cell treatment and cytotoxicity analysis.

signaling_pathway Inferred Signaling Pathway of this compound Scytophycin_E This compound Polymerization Polymerization Scytophycin_E->Polymerization Inhibits G_actin G-actin (Monomers) G_actin->Polymerization F_actin F-actin (Filaments) Depolymerization Depolymerization F_actin->Depolymerization Polymerization->F_actin Cytoskeleton_Disruption Actin Cytoskeleton Disruption Depolymerization->G_actin Cell_Cycle_Arrest Cell Cycle Arrest Cytoskeleton_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inferred mechanism of this compound-induced apoptosis.

Technical Support Center: Scytophycin E Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Scytophycin E. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cytotoxic natural product known to exert its primary effect through the disruption of the actin cytoskeleton. This leads to inhibition of cell proliferation, induction of apoptosis, and ultimately, cell death.

Q2: At what concentrations should I use this compound in my cellular assays?

The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. Published studies have reported a wide range of cytotoxic concentrations.

Q3: I am observing unexpected or inconsistent results in my experiments. What could be the cause?

Inconsistent results can arise from several factors, including:

  • Compound Stability: Ensure proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivities to this compound.

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that can contribute to cytotoxicity and confound results.

  • Assay-Specific Artifacts: The chosen assay may be susceptible to interference from the compound or its solvent.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity IC50 values between experiments.
  • Possible Cause: Inconsistent cell seeding density, variations in compound dilution preparation, or fluctuations in incubation time.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.

    • Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a stock solution for each experiment.

    • Control Incubation Time: Maintain a consistent incubation time with the compound across all experiments.

    • Include Positive and Negative Controls: Use a known cytotoxic agent as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

Issue 2: Discrepancy between observed cytotoxicity and expected actin disruption.
  • Possible Cause: The concentration of this compound may be too high, leading to rapid, widespread cytotoxicity that masks the specific effects on the actin cytoskeleton. Off-target effects at high concentrations could also contribute to cell death through alternative pathways.

  • Troubleshooting Steps:

    • Titrate Compound Concentration: Perform experiments across a wider range of lower concentrations to identify the window where specific actin disruption occurs without inducing immediate, overwhelming cell death.

    • Time-Course Experiment: Analyze actin cytoskeleton integrity at multiple time points after treatment to capture the dynamics of disruption before widespread apoptosis.

    • Use a More Sensitive Assay for Actin Disruption: Employ techniques like phalloidin staining followed by fluorescence microscopy or flow cytometry to specifically quantify changes in F-actin content.

Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
  • Possible Cause: At high concentrations or after prolonged exposure, this compound can induce secondary necrosis following apoptosis.

  • Troubleshooting Steps:

    • Use Multi-Parameter Apoptosis Assays: Employ assays that can differentiate between early apoptosis (Annexin V positive, Propidium Iodide negative), late apoptosis (Annexin V positive, Propidium Iodide positive), and necrosis (Annexin V negative, Propidium Iodide positive).

    • Time-Course Analysis: Perform the apoptosis assay at different time points to capture the progression from early apoptosis to late apoptosis/secondary necrosis.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) to confirm the involvement of the apoptotic pathway.

Quantitative Data

Table 1: Reported Cytotoxic IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung CarcinomaData not available in search results
HeLaCervical CarcinomaData not available in search results
MCF-7Breast AdenocarcinomaData not available in search results
P388Murine LeukemiaData not available in search results

Note: Specific IC50 values for this compound were not available in the provided search results. Researchers should determine these values empirically for their cell lines of interest.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Visualization of Actin Cytoskeleton Disruption by Phalloidin Staining
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash with PBS and incubate with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.

  • Nuclear Staining (Optional): Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the actin cytoskeleton using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Incubate Cells with this compound cell_culture->treatment compound_prep This compound Dilution compound_prep->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay actin_staining Actin Staining (Phalloidin) treatment->actin_staining apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay ic50_calc IC50 Calculation cytotoxicity_assay->ic50_calc microscopy Fluorescence Microscopy actin_staining->microscopy flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry

Caption: General experimental workflow for assessing this compound effects.

troubleshooting_logic cluster_cytotoxicity Cytotoxicity Issues cluster_mechanism Mechanism of Action Issues cluster_apoptosis Apoptosis vs. Necrosis start Inconsistent Results? high_ic50_variability High IC50 Variability start->high_ic50_variability Yes no_actin_disruption No Clear Actin Disruption start->no_actin_disruption Yes apoptosis_necrosis_mix Apoptosis/Necrosis Mix start->apoptosis_necrosis_mix Yes check_seeding Standardize Cell Seeding high_ic50_variability->check_seeding fresh_dilutions Use Fresh Dilutions high_ic50_variability->fresh_dilutions check_time Control Incubation Time high_ic50_variability->check_time titrate_conc Titrate Concentration no_actin_disruption->titrate_conc time_course Perform Time-Course no_actin_disruption->time_course sensitive_assay Use Sensitive Actin Assay no_actin_disruption->sensitive_assay multi_param_assay Multi-parameter Apoptosis Assay apoptosis_necrosis_mix->multi_param_assay caspase_assay Measure Caspase Activity apoptosis_necrosis_mix->caspase_assay

Caption: Troubleshooting logic for common this compound assay issues.

signaling_pathway scytophycin_e This compound actin Actin Cytoskeleton scytophycin_e->actin disrupts cell_proliferation Cell Proliferation actin->cell_proliferation inhibits apoptosis Apoptosis actin->apoptosis induces cell_death Cell Death cell_proliferation->cell_death leads to apoptosis->cell_death leads to

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Technical Support Center: Optimizing Scytophycin E Concentration for Actin Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scytophycin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments focused on actin cytoskeleton disruption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

This compound is a member of the scytophycin family of cytotoxic macrolides produced by cyanobacteria. Its primary cellular target is the actin cytoskeleton. While specific data for this compound is limited, related compounds like Tolytoxin are known to be potent inhibitors of actin polymerization[1]. This disruption of the actin filament network leads to downstream effects on cell morphology, division, and motility[1][2].

Q2: What is a recommended starting concentration for this compound in my experiments?

Q3: How should I prepare and store a stock solution of this compound?

It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture. Before use, thaw the aliquot completely and dilute it to the final working concentration in your cell culture medium.

Q4: How can I visualize the effects of this compound on the actin cytoskeleton?

The most common method to visualize the actin cytoskeleton is through fluorescence microscopy using fluorescently-labeled phalloidin. Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin), allowing for the visualization of actin stress fibers and other filamentous structures. A detailed protocol for phalloidin staining is provided in the "Experimental Protocols" section of this guide.

Q5: Is the effect of this compound on actin disruption reversible?

Studies on the related compound Tolytoxin have shown its effects on cytokinesis to be reversible[1]. It is plausible that this compound also exhibits reversible binding to actin. To test for reversibility in your experiments, you can treat cells with this compound for a defined period, then wash the compound out and continue to culture the cells in a compound-free medium, observing for the restoration of the normal actin cytoskeleton over time.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides data for the closely related compound, Tolytoxin, to serve as a guideline for initial experimental design.

CompoundCell LineEffective Concentration for Cytoskeletal DisruptionIC50 ValueReference
TolytoxinKB cells2-16 nMNot Reported[1]
TolytoxinL1210 cellsInhibition of cytokinesis at 2 nMNot Reported[1]
TolytoxinSH-SY5Y (neuronal)Significant decrease in TNT-connected cells at nM concentrationsNot Reported[3][4]
TolytoxinSW13 (epithelial)Significant decrease in TNT-connected cells at nM concentrationsNot Reported[3][4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the effective concentration range of this compound for disrupting the actin cytoskeleton in your cell line of interest.

  • Cell Seeding: Seed your cells of interest onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in a complete cell culture medium. Based on data from related compounds, a starting range of 1 nM to 1 µM is recommended. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the expected rate of action and the cell type, but a starting point of 4-24 hours is common for cytoskeletal drugs.

  • Fixation and Permeabilization:

    • Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Phalloidin Staining:

    • Prepare a solution of fluorescently-labeled phalloidin in PBS containing 1% bovine serum albumin (BSA).

    • Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain such as DAPI or Hoechst for 5-10 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

  • Analysis: Analyze the images to assess the degree of actin filament disruption at different concentrations of this compound. Look for changes such as loss of stress fibers, formation of actin aggregates, and alterations in cell morphology.

Protocol 2: Preparation of this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 1 mM or 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex briefly and/or gently pipet up and down to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on the actin cytoskeleton Concentration of this compound is too low. Perform a dose-response experiment with a wider and higher concentration range.
Incubation time is too short. Increase the incubation time to allow for sufficient uptake and action of the compound.
This compound has degraded. Use a fresh aliquot of the stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light).
Cell line is resistant. Some cell lines may be less sensitive. Try a different cell line or consider using a higher concentration.
High background in fluorescence imaging Incomplete washing after staining. Increase the number and duration of washes with PBS after fixation, permeabilization, and staining steps.
Phalloidin concentration is too high. Titrate the concentration of the fluorescent phalloidin to find the optimal signal-to-noise ratio.
Autofluorescence of cells or medium. Use a mounting medium with an anti-fade reagent. Image a control sample without any fluorescent labels to assess background levels.
Weak phalloidin staining Inadequate permeabilization. Ensure the permeabilization step (e.g., with Triton X-100) is sufficient for the phalloidin to enter the cells.
Degradation of the fluorescent phalloidin. Store the phalloidin stock solution properly (as recommended by the manufacturer) and protect it from light.
Significant depolymerization of actin. At very high concentrations of this compound, extensive depolymerization may lead to a loss of F-actin to stain. Image at earlier time points or lower concentrations.
Cells detach from the coverslip Harsh washing steps. Be gentle during the washing steps. Add and remove solutions slowly from the side of the well.
Cytotoxicity of this compound. High concentrations of this compound can be cytotoxic, leading to cell death and detachment. Use a lower concentration or a shorter incubation time. Perform a cell viability assay in parallel.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Imaging cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of this compound prep_stock->dilute seed_cells Seed Cells onto Coverslips treat Treat Cells with Dilutions and Vehicle Control seed_cells->treat dilute->treat incubate Incubate for Defined Time Period treat->incubate fix_perm Fix and Permeabilize Cells incubate->fix_perm stain Stain with Fluorescent Phalloidin & DAPI fix_perm->stain image Image with Fluorescence Microscope stain->image analyze Analyze Actin Disruption and Cell Morphology image->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway Proposed Mechanism of this compound on Actin Dynamics scyto_e This compound g_actin G-actin (Monomers) scyto_e->g_actin Inhibits Polymerization disruption Actin Cytoskeleton Disruption scyto_e->disruption f_actin F-actin (Filaments) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization f_actin->disruption effects Downstream Cellular Effects: - Altered Cell Morphology - Inhibition of Cytokinesis - Impaired Cell Motility disruption->effects

Caption: this compound's proposed effect on actin.

Troubleshooting_Tree Troubleshooting Guide for this compound Experiments cluster_concentration Concentration Issues cluster_time Time Issues cluster_reagent Reagent Issues cluster_cell Cell Line Issues start Experiment Start: No/Weak Actin Disruption conc_low Is Concentration Too Low? start->conc_low increase_conc Action: Increase Concentration Range conc_low->increase_conc Yes time_short Is Incubation Time Too Short? conc_low->time_short No increase_time Action: Increase Incubation Time time_short->increase_time Yes reagent_bad Is this compound Degraded? time_short->reagent_bad No fresh_reagent Action: Use Fresh Stock Aliquot reagent_bad->fresh_reagent Yes cell_resistant Is Cell Line Resistant? reagent_bad->cell_resistant No change_cell Action: Test on a Different Cell Line cell_resistant->change_cell Yes

Caption: Troubleshooting decision tree for experiments.

References

Scytophycin E Cytotoxicity Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Scytophycin E in cytotoxicity experiments. The information is tailored for scientists and professionals in drug development engaged in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

This compound is a member of the scytophycin family of macrolides, which are potent cytotoxic compounds isolated from cyanobacteria. The primary cellular target of scytophycins is the actin cytoskeleton. These compounds disrupt the dynamic nature of actin filaments, which are crucial for various cellular processes including cell division, migration, and maintenance of cell shape.

Q2: My cells show morphological changes, but the viability assay (e.g., MTT, LDH) shows inconsistent results. What could be the cause?

This discrepancy can arise from the specific mechanism of action of this compound. As an actin-targeting agent, it can induce significant changes in cell morphology, such as cell rounding and detachment, even at concentrations that are not immediately lethal. An MTT assay, which measures metabolic activity, might initially show viable cells despite these morphological changes. An LDH assay, which measures membrane integrity, may also show delayed results if the primary mode of cell death is apoptosis rather than necrosis. It is advisable to use a multi-parametric approach, combining viability assays with microscopy to observe morphological changes and apoptosis markers (e.g., caspase activation, Annexin V staining) for a more complete picture of this compound's cytotoxic effects.

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What are some common causes?

High variability can be due to several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension and consistent pipetting technique when seeding plates.

  • Compound precipitation: this compound is a lipophilic molecule and may precipitate in aqueous culture media, especially at higher concentrations. Ensure it is fully dissolved in a suitable solvent (like DMSO) before diluting in media and visually inspect for any precipitation.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.

  • Inconsistent incubation times: Ensure that the timing of compound addition and assay measurements is consistent across all plates.

Q4: What is a suitable positive control for a this compound cytotoxicity experiment?

A suitable positive control should be a compound with a well-characterized cytotoxic mechanism. For general cytotoxicity, a staurosporine solution (inducing apoptosis) or a high concentration of a detergent like Triton X-100 (inducing necrosis) can be used. If you are specifically studying actin disruption, other actin-targeting agents like Cytochalasin D or Jasplakinolide could be used as positive controls for mechanistic studies, though their specific effects on actin may differ from this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Cytotoxicity Observed 1. Incorrect concentration range: The concentrations of this compound used may be too low to induce a cytotoxic effect in the chosen cell line. 2. Compound instability: this compound may degrade in the culture medium over long incubation periods. 3. Cell line resistance: The selected cell line may be resistant to actin-targeting drugs. 4. Suboptimal incubation time: The duration of exposure may be insufficient to induce cell death.1. Perform a dose-response experiment with a wider range of concentrations, typically from nanomolar to micromolar, to determine the IC50 value. 2. Minimize the exposure of the stock solution to light and perform experiments with freshly prepared dilutions. Consider a shorter incubation time or replenishing the media with fresh compound during longer experiments. 3. Use a cell line known to be sensitive to actin-disrupting agents or a panel of different cell lines. 4. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.
High Background Signal in Viability Assay 1. Media interference: Phenol red or other components in the culture medium can interfere with the absorbance or fluorescence readings of some viability assays. 2. Compound interference: this compound itself might have intrinsic fluorescence or absorbance at the wavelengths used for detection.1. Use phenol red-free medium for the assay. Include a "media only" control (no cells) with and without the compound to measure background. 2. Run a control with this compound in cell-free media to check for any direct interference with the assay reagents.
Inconsistent IC50 Values 1. Variable cell density: The initial number of cells seeded can influence the apparent IC50 value. 2. Fluctuations in experimental conditions: Minor variations in temperature, CO2 levels, or humidity can affect cell growth and drug sensitivity. 3. Inaccurate serial dilutions: Errors in preparing the dilution series of this compound can lead to inconsistent results.1. Standardize the cell seeding protocol and ensure accurate cell counting. 2. Maintain consistent incubator conditions and minimize the time plates are outside the incubator. 3. Use calibrated pipettes and prepare fresh dilutions for each experiment.

Data Presentation

IC50 Values of Scytophycins and Related Actin-Targeting Compounds

Note: Specific IC50 data for this compound is limited in publicly available literature. The following table includes data for the closely related Scytophycin B and other cyanobacterial toxins that target actin, which can be used as a reference for designing experimental concentration ranges.

CompoundCell LineAssay TypeIC50 Value
Scytophycin B A-549 (Human lung carcinoma)Not Specified15 ng/mL
P388 (Mouse leukemia)Not Specified2 ng/mL
Tolytoxin KB (Human oral epidermoid carcinoma)Not Specified~0.1 ng/mL
LoVo (Human colon adenocarcinoma)Not Specified~0.1 ng/mL
Swinholide A P388 (Mouse leukemia)Not Specified0.04 µM

Experimental Protocols

General Protocol for a Cell Viability Assay (MTT-based)

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is crucial to optimize parameters such as cell seeding density, compound concentrations, and incubation time for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Phenol red-free medium (for assay step)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the stock solution. A typical final concentration range to test would be from 0.1 nM to 10 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

ScytophycinE_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Downstream Effects This compound This compound G-actin sequestration G-actin sequestration This compound->G-actin sequestration F-actin stabilization F-actin stabilization This compound->F-actin stabilization Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption Cell Cycle Arrest Cell Cycle Arrest Actin Cytoskeleton Disruption->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Actin Cytoskeleton Disruption->Apoptosis Induction Morphological Changes Morphological Changes Actin Cytoskeleton Disruption->Morphological Changes Inhibition of Actin Dynamics Inhibition of Actin Dynamics G-actin sequestration->Inhibition of Actin Dynamics F-actin stabilization->Inhibition of Actin Dynamics Inhibition of Actin Dynamics->Actin Cytoskeleton Disruption Cell Death Cell Death Cell Cycle Arrest->Cell Death Apoptosis Induction->Cell Death Morphological Changes->Cell Death Cytotoxicity_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add this compound serial dilutions incubation_24h->compound_addition incubation_treatment Incubate for 24-72h compound_addition->incubation_treatment viability_assay Perform Cell Viability Assay (e.g., MTT, LDH, etc.) incubation_treatment->viability_assay data_acquisition Measure signal (absorbance/fluorescence) viability_assay->data_acquisition analysis Calculate % viability and IC50 data_acquisition->analysis end End analysis->end Troubleshooting_Logic start Inconsistent Results? check_seeding Verify cell seeding consistency start->check_seeding Yes check_compound Check for compound precipitation check_seeding->check_compound check_controls Review positive and negative controls check_compound->check_controls check_assay Consider alternative viability assays check_controls->check_assay optimize_params Optimize concentration and time check_assay->optimize_params

Scytophycin E effective concentration range for research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Scytophycin E. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its effective concentration range.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent cytotoxin that primarily acts by disrupting the actin cytoskeleton. It has been shown to induce a marked increase in the filamentous (F-actin) fraction in cells, leading to cytoskeletal disruption and subsequent growth inhibition.

Q2: In what concentration range is this compound typically effective?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. For example, in prostate carcinoma explants, the IC50 (half-maximal inhibitory concentration) has been observed in the nanomolar range, specifically between 7-50 nM for 2- to 6-day exposures[1].

Q3: I am not observing the expected cytotoxic effects. What are some potential reasons?

A3: Several factors could contribute to a lack of cytotoxic effects. See the troubleshooting guide below for a detailed breakdown of potential issues and solutions.

Q4: Can this compound affect other cytoskeletal components?

A4: Studies have shown that while this compound potently disrupts the actin cytoskeleton, the appearance of microtubules remains unaffected[1]. However, it has been observed to alter the distribution of vimentin, which is associated with drug-induced membrane blebs[1].

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of a related compound, Cucurbitacin E, which also disrupts the actin cytoskeleton and exhibits potent growth inhibitory activity. This data can serve as a reference for designing initial dose-response experiments with this compound, though empirical determination for your specific cell line is recommended.

CompoundCell Line/SystemExposure DurationIC50Reference
Cucurbitacin EProstate carcinoma explants2 - 6 days7 - 50 nM[1]

Experimental Protocols

General Cell Viability/Cytotoxicity Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cancer cell lines using a colorimetric assay like the MTT assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is advisable to start with a wide concentration range (e.g., 1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Actin Cytoskeleton Disruption Visualization

This protocol describes how to visualize the effects of this compound on the actin cytoskeleton using fluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Phalloidin conjugated to a fluorescent dye (e.g., Rhodamine Phalloidin)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a petri dish or multi-well plate.

    • Allow cells to grow to the desired confluency.

    • Treat the cells with an effective concentration of this compound (determined from cytotoxicity assays) for a suitable duration (e.g., 24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

  • Staining:

    • Incubate the cells with a solution of fluorescently labeled Phalloidin in PBS for 20-30 minutes at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

    • Observe the changes in F-actin organization in this compound-treated cells compared to the control cells.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low cytotoxicity observed 1. Incorrect concentration range. 2. Short exposure time. 3. Cell line is resistant. 4. Compound degradation.1. Perform a wider dose-response curve (e.g., from picomolar to micromolar). 2. Increase the incubation time (e.g., up to 72 hours or longer). 3. Test on a different, more sensitive cell line. 4. Prepare fresh dilutions of this compound from a new stock.
High variability between replicates 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before seeding and mix gently before plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS.
No clear disruption of the actin cytoskeleton 1. Sub-optimal concentration of this compound. 2. Insufficient incubation time. 3. Problems with the staining protocol.1. Use a concentration at or above the IC50 value. 2. Increase the treatment duration. 3. Ensure proper fixation and permeabilization. Use a fresh solution of fluorescently labeled phalloidin.

Signaling Pathway and Experimental Workflow Diagrams

Scytophycin_E_Mechanism_of_Action Scytophycin_E This compound Actin_Filaments F-Actin (Filaments) Scytophycin_E->Actin_Filaments Promotes Polymerization Actin_Monomers G-Actin (Monomers) Actin_Monomers->Actin_Filaments Polymerization Actin_Filaments->Actin_Monomers Depolymerization Cytoskeleton_Disruption Actin Cytoskeleton Disruption Actin_Filaments->Cytoskeleton_Disruption Leads to Cell_Growth_Inhibition Cell Growth Inhibition & Cytotoxicity Cytoskeleton_Disruption->Cell_Growth_Inhibition Results in Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Scytophycin_E 3. Add this compound (serial dilutions) Incubate_24h->Add_Scytophycin_E Incubate_48_72h 4. Incubate 48-72h Add_Scytophycin_E->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h 6. Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize 7. Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance 8. Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

References

Technical Support Center: Scytophycin E In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of Scytophycin E. Given the limited publicly available data on in vivo delivery of this compound, this guide offers general strategies, representative protocols, and troubleshooting advice based on the compound's physicochemical properties and methods used for analogous hydrophobic, cytotoxic agents.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound for in vivo studies?

A1: this compound is a large, lipophilic macrolide with poor aqueous solubility. The primary challenges for its in vivo delivery are:

  • Low Bioavailability: Due to its poor solubility, oral absorption is expected to be very low.

  • Formulation Complexity: Developing a stable and biocompatible formulation that can maintain this compound in solution in a physiological environment is difficult.

  • Potential for Precipitation: If not formulated correctly, the compound can precipitate upon injection, leading to local toxicity and lack of efficacy.

  • Toxicity: As a potent cytotoxin, systemic delivery can lead to significant off-target toxicity.

Q2: What are the recommended starting points for developing a formulation for this compound?

A2: For hydrophobic compounds like this compound, several formulation strategies can be explored:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can encapsulate hydrophobic compounds and improve their solubility and stability in vivo.

  • Polymeric Nanoparticles: Biodegradable polymers such as PLGA can be used to create nanoparticles that encapsulate this compound, potentially offering controlled release and improved pharmacokinetics.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Co-solvent Systems: While simpler, the use of co-solvents like DMSO or ethanol must be carefully optimized to avoid in vivo toxicity from the vehicle itself.

Q3: Is there any available in vivo toxicity data for this compound or related compounds?

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor solubility of this compound in aqueous buffers High lipophilicity of the molecule.- Utilize solubilizing excipients such as cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween 80, Kolliphor EL), or co-solvents (e.g., DMSO, ethanol).- Explore lipid-based formulations like nanoemulsions or liposomes.
Precipitation of the compound upon injection The formulation is not stable in the physiological environment (e.g., change in pH, dilution with blood).- Increase the stability of the formulation by optimizing the excipient concentrations.- For nano-formulations, ensure a high encapsulation efficiency and stability in serum-containing media before in vivo use.- Consider a slower rate of infusion for intravenous administration.
High vehicle-related toxicity observed in control animals The concentration of the co-solvent (e.g., DMSO, ethanol) or surfactant is too high.- Reduce the concentration of the problematic excipient to the lowest effective level.- Replace the toxic excipient with a more biocompatible alternative (e.g., Solutol HS 15 instead of Tween 80).- If possible, switch to a formulation that does not require harsh organic solvents, such as a cyclodextrin-based or nanoparticle formulation.
Lack of in vivo efficacy despite in vitro potency - Poor bioavailability and rapid clearance.- The drug is not reaching the target tissue in sufficient concentrations.- Characterize the pharmacokinetic profile of your formulation.- Consider using a formulation that offers sustained release (e.g., PLGA nanoparticles).- For targeted therapy, consider functionalizing your delivery vehicle with targeting ligands.

Quantitative Data Summary

The following table summarizes the physicochemical properties of this compound and the in vivo toxicity of a related analog.

ParameterValueSource
This compound Molecular Weight 822.1 g/mol PubChem
This compound XLogP3 4.5PubChem
Tolytoxin LD50 (mice, i.p.) 1.5 mg/kgNot available in search results

Experimental Protocols

Representative Protocol for Formulation of this compound in a Lipid-Based Nanoemulsion

This protocol is a representative example and should be optimized for your specific experimental needs.

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil

  • Lecithin (e.g., soy lecithin)

  • Polysorbate 80 (Tween 80)

  • Glycerol

  • Sterile water for injection

Procedure:

  • Oil Phase Preparation:

    • Dissolve this compound in MCT oil at the desired concentration. Gentle heating (e.g., 40°C) may be required.

    • Add lecithin to the oil phase and stir until fully dissolved.

  • Aqueous Phase Preparation:

    • In a separate vessel, dissolve Polysorbate 80 and glycerol in sterile water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring at high speed with a homogenizer.

    • Continue homogenization for 10-15 minutes to form a coarse emulsion.

  • Nanoemulsion Formation:

    • Process the coarse emulsion through a high-pressure homogenizer or a microfluidizer for several cycles until a translucent nanoemulsion with the desired particle size (typically < 200 nm) is achieved.

  • Sterilization and Characterization:

    • Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

General Workflow for In Vivo Testing of a Novel Hydrophobic Cytotoxic Compound

G cluster_0 Formulation Development cluster_1 In Vivo Studies cluster_2 Analysis Formulation Formulation of this compound (e.g., nanoemulsion) Characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) Formulation->Characterization Stability In Vitro Stability Assessment (in PBS and serum) Characterization->Stability Toxicity Acute Toxicity & MTD Study (Dose escalation) Stability->Toxicity PK Pharmacokinetic (PK) Study (Single dose) Toxicity->PK Efficacy Efficacy Study in Xenograft Model (e.g., tumor growth inhibition) PK->Efficacy Data Data Analysis (Tumor volume, body weight, survival) Efficacy->Data Histo Histopathology & Biomarker Analysis Data->Histo

Caption: Workflow for in vivo testing of this compound.

Signaling Pathway

Scytophycins are known to interact with the actin cytoskeleton, leading to disruption of microfilament dynamics and induction of apoptosis. The mechanism is thought to be similar to that of other actin-binding agents like cytochalasin B.

G cluster_actin Actin Dynamics ScytophycinE This compound F_actin F-actin ScytophycinE->F_actin Binds to barbed end G_actin G-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Disruption Disruption of Actin Filaments F_actin->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Caption: this compound's effect on the actin cytoskeleton.

Technical Support Center: Purification of Scytophycin E from Crude Cyanobacterial Extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Scytophycin E from crude cyanobacterial extracts.

Frequently Asked Questions (FAQs)

Q1: Which cyanobacterial species are known to produce this compound?

This compound is a cytotoxic macrolide produced by various species of cyanobacteria, particularly from the genus Scytonema.

Q2: What is the general strategy for purifying this compound?

The purification of the lipophilic compound this compound typically involves a multi-step process:

  • Extraction: Extraction of the cyanobacterial biomass with an organic solvent mixture.

  • Prefractionation (Optional): A preliminary separation step, such as solid-phase extraction (SPE), to remove highly polar and non-polar impurities.

  • Chromatographic Purification: The primary purification step is usually performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

Q3: How can I monitor the presence of this compound during the purification process?

The presence and purity of this compound can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, as this compound possesses chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and mass information for confirmation.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient cell lysis.Ensure complete drying of the cyanobacterial biomass (lyophilization is recommended). Use a homogenizer or sonicator during extraction to facilitate cell disruption.[1][2]
Inappropriate solvent system.Use a solvent mixture with appropriate polarity. A 1:1 mixture of ethyl acetate and methanol has been shown to be effective for extracting cytotoxic compounds from Scytonema species.[1][2]
Poor Separation in RP-HPLC Incorrect mobile phase composition.Optimize the gradient elution profile. Start with a higher percentage of water and gradually increase the organic solvent (methanol or acetonitrile) concentration. A shallow gradient often improves the resolution of closely eluting compounds.
Column overload.Reduce the amount of crude extract loaded onto the column. Consider a preliminary purification step like solid-phase extraction (SPE) to reduce the complexity of the sample.
Inappropriate column chemistry.For lipophilic compounds like this compound, C8 or C18 columns are generally suitable. If co-elution with other non-polar compounds is an issue, a phenyl-hexyl column might offer different selectivity.
Peak Tailing in HPLC Presence of acidic silanol groups on the silica-based column.Use an end-capped column. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.
Interaction of the compound with metal contaminants in the HPLC system.Passivate the HPLC system with a chelating agent.
Degradation of this compound Exposure to harsh pH conditions.Maintain a neutral or slightly acidic pH during extraction and purification. While specific stability data for this compound is limited, related cyanobacterial toxins can be sensitive to pH extremes.
Elevated temperatures.Perform all extraction and purification steps at room temperature or below. Avoid prolonged exposure of the extract and purified fractions to heat.
Exposure to light.Protect the sample from direct light by using amber vials or covering glassware with aluminum foil, as many complex natural products are light-sensitive.
Presence of Chlorophyll and Other Pigments Co-extraction of pigments with the target compound.Chlorophylls are highly non-polar and can be separated from this compound using reversed-phase chromatography. A gradient elution will typically elute the less polar chlorophylls at higher organic solvent concentrations.

Experimental Protocols

Cultivation and Harvesting of Cyanobacteria
  • Culture Medium: Axenic cultures of Scytonema sp. can be grown in a sterile BG11 medium.[2]

  • Growth Conditions: Cultivate at 25 ± 2°C under a 12:12 light/dark cycle with white fluorescent irradiation (20 μmol m⁻² s⁻¹).[2]

  • Harvesting: After a suitable growth period (e.g., 7 weeks), harvest the cyanobacterial biomass by centrifugation (e.g., 6,000 x g for 10 minutes at 20°C).[2]

  • Drying: Lyophilize (freeze-dry) the harvested biomass to obtain a dry powder.[1][2]

Extraction of Crude this compound
  • Weigh the lyophilized cyanobacterial biomass.

  • Homogenize the biomass in a 1:1 (v/v) mixture of ethyl acetate and methanol using a mortar and pestle. A recommended ratio is 2 g of biomass in 100 mL of solvent.[1][2]

  • Sonciate the homogenate for 30 minutes, followed by shaking for another 30 minutes at room temperature.[1][2]

  • Centrifuge the mixture at 5,000 x g for 10 minutes at 20°C and collect the supernatant.[1][2]

  • Repeat the extraction of the residue twice more with the same solvent mixture.

  • Combine all the supernatants.

  • Remove the organic solvents using a vacuum rotary evaporator to obtain the crude extract.

  • Store the amorphous solid extract at -20°C until further purification.[1][2]

Purification by Reversed-Phase HPLC
  • Column: A C18 or C8 analytical or semi-preparative column is suitable.

  • Mobile Phase:

    • Solvent A: Water (HPLC grade), optionally with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol (HPLC grade), optionally with 0.1% formic acid.

  • Elution: Employ a gradient elution. The optimal gradient will need to be determined empirically, but a general starting point could be:

    • Start with a composition that allows for the binding of this compound (e.g., 40-50% Solvent B).

    • Gradually increase the concentration of Solvent B to elute this compound and other compounds based on their hydrophobicity.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 220-280 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to assess purity.

  • Solvent Removal: Evaporate the solvent from the purified fractions under a stream of nitrogen or using a vacuum centrifuge.

Data Presentation

Table 1: Recommended Solvents for Extraction and Chromatography

Step Solvent System Purpose
Extraction 1:1 (v/v) Ethyl Acetate:MethanolExtraction of lipophilic compounds from cyanobacterial biomass.[1][2]
RP-HPLC Water and Acetonitrile (or Methanol)Separation of compounds based on hydrophobicity.

Visualizations

Scytophycin_E_Purification_Workflow cluster_0 Biomass Preparation cluster_1 Extraction cluster_2 Purification & Analysis Cultivation Cultivation of Scytonema sp. Harvesting Harvesting by Centrifugation Cultivation->Harvesting Drying Lyophilization Harvesting->Drying Extraction Solvent Extraction (EtOAc:MeOH, 1:1) Drying->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract RP_HPLC Reversed-Phase HPLC (C18 or C8 column) Crude_Extract->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (HPLC, LC-MS) Fraction_Collection->Purity_Analysis Pure_Scytophycin_E Pure this compound Purity_Analysis->Pure_Scytophycin_E

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Low Purity Issues Start Low Yield or Purity? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yes Check_HPLC Review HPLC Protocol Start->Check_HPLC No, yield is good Inefficient_Lysis Inefficient Cell Lysis? Check_Extraction->Inefficient_Lysis Wrong_Solvent Inappropriate Solvent? Check_Extraction->Wrong_Solvent Improve_Lysis Action: Improve Lysis (Homogenize/Sonicate) Inefficient_Lysis->Improve_Lysis Yes Change_Solvent Action: Change Solvent (e.g., EtOAc:MeOH) Wrong_Solvent->Change_Solvent Yes Poor_Separation Poor Peak Resolution? Check_HPLC->Poor_Separation Peak_Tailing Peak Tailing? Check_HPLC->Peak_Tailing Optimize_Gradient Action: Optimize Gradient Poor_Separation->Optimize_Gradient Yes Check_Column Action: Check Column/Mobile Phase Peak_Tailing->Check_Column Yes

Caption: Troubleshooting logic for this compound purification.

References

Validation & Comparative

Scytophycin E vs. Latrunculin A: A Comparative Guide to their Mechanisms of Action on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between actin-targeting compounds is critical for experimental design and therapeutic innovation. This guide provides a detailed, data-driven comparison of the mechanisms of action of two potent actin inhibitors: Scytophycin E and Latrunculin A.

While both this compound and Latrunculin A are recognized for their ability to disrupt the actin cytoskeleton, they achieve this through distinct molecular interactions. This comparison delves into their specific binding mechanisms, their effects on actin polymerization and depolymerization, and presents supporting quantitative data and experimental methodologies.

At a Glance: Key Mechanistic Differences

FeatureThis compoundLatrunculin A
Primary Mechanism Sequesters G-actin, inhibiting polymerization.Sequesters G-actin, inhibiting polymerization. May also promote depolymerization from filament ends.
Binding Stoichiometry 1:1 complex with G-actin1:1 complex with G-actin
Binding Site on Actin Not definitively characterized in publicly available literature.Binds to the nucleotide-binding cleft of monomeric G-actin.
Effect on F-actin Primarily prevents the addition of monomers to existing filaments, leading to net depolymerization.Prevents monomer addition and can directly promote subunit dissociation from filament ends.
Reported Binding Affinity (Kd) Data not readily available in public literature.~0.2 - 0.4 µM
Reported IC50 for Actin Polymerization Inhibition Data not readily available in public literature.Concentration-dependent, with significant inhibition observed in the nanomolar to low micromolar range.

Delving into the Mechanisms of Action

Latrunculin A: The Prototypical Actin Monomer Sequesterer

Latrunculin A, a macrolide isolated from the Red Sea sponge Latrunculia magnifica, is a widely used tool in cell biology to study actin dynamics. Its mechanism of action is well-established and serves as a benchmark for other actin-depolymerizing agents.

Latrunculin A functions primarily by forming a tight 1:1 stoichiometric complex with globular actin (G-actin) monomers. This sequestration prevents the G-actin monomers from incorporating into growing filamentous actin (F-actin) polymers. By effectively reducing the pool of available actin monomers, Latrunculin A shifts the equilibrium of actin dynamics towards depolymerization, leading to a net disassembly of existing actin filaments.[1][2] Some studies also suggest that Latrunculin A can bind to the barbed ends of F-actin filaments, further promoting their depolymerization.

The binding site of Latrunculin A has been mapped to the nucleotide-binding cleft of G-actin, a critical region for polymerization. This interaction not only sterically hinders the addition of the monomer to a filament but may also induce conformational changes in actin that are incompatible with polymerization. The high affinity of this interaction is reflected in its low dissociation constant (Kd), which is reported to be in the range of 0.2 to 0.4 µM.

This compound: A Potent Cytotoxin with an Inferred Actin-Targeting Mechanism

Scytophycins are a family of cytotoxic macrolides produced by cyanobacteria. While their potent cytotoxic and antifungal activities are well-documented, detailed biochemical characterization of their mechanism of action, particularly for this compound, is less prevalent in publicly accessible literature. Tolytoxin, a closely related compound identified as 6-hydroxy-7-O-methyl-scytophycin b, is known for its potent growth-inhibitory effects on various mammalian cells.[1]

Visualizing the Mechanisms

To illustrate the distinct yet similar primary mechanisms of action, the following diagrams are provided.

Latrunculin A sequesters G-actin, preventing polymerization. cluster_Factin F-actin Filament G_actin G-actin (Monomer) F_actin F-actin (Polymer) G_actin->F_actin Polymerization LatA_complex Latrunculin A-G-actin Complex (Inactive) G_actin->LatA_complex F_actin->G_actin Depolymerization LatA Latrunculin A LatA->LatA_complex

Figure 1. Mechanism of Latrunculin A on actin dynamics.

This compound is proposed to sequester G-actin. cluster_Factin F-actin Filament G_actin G-actin (Monomer) F_actin F-actin (Polymer) G_actin->F_actin Polymerization ScyE_complex This compound-G-actin Complex (Inactive) G_actin->ScyE_complex F_actin->G_actin Depolymerization ScyE This compound ScyE->ScyE_complex

Figure 2. Proposed mechanism of this compound on actin dynamics.

Experimental Protocols for Characterizing Actin-Targeting Compounds

The investigation of compounds like this compound and Latrunculin A relies on a set of established biochemical and cell-based assays. Below are detailed methodologies for key experiments used to elucidate their mechanisms of action.

Pyrene-Actin Polymerization Assay

This is a widely used in vitro assay to monitor the kinetics of actin polymerization in real-time.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence dramatically increases. This change in fluorescence is used to measure the rate and extent of actin polymerization.

Detailed Protocol:

  • Reagent Preparation:

    • G-actin Buffer (Buffer G): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, and 0.5 mM DTT. Store at 4°C.

    • Polymerization Buffer (10x KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, and 100 mM Imidazole-HCl (pH 7.0). Store at 4°C.

    • Actin Stock Solution: Reconstitute lyophilized rabbit skeletal muscle actin in Buffer G to a concentration of 10 mg/mL. Leave on ice for 1 hour to depolymerize, then centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates. Use the supernatant for experiments. A fraction of this actin should be pyrene-labeled.

  • Assay Procedure:

    • Prepare a master mix of G-actin (typically 2-4 µM final concentration) containing 5-10% pyrene-labeled G-actin in Buffer G on ice.

    • Add the test compound (this compound or Latrunculin A) at various concentrations or a vehicle control (e.g., DMSO) to the wells of a 96-well black microplate.

    • Add the G-actin master mix to each well.

    • Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 1-2 hours, with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The initial rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The IC50 value for polymerization inhibition can be calculated by plotting the initial polymerization rates against the logarithm of the compound concentration.

Actin Co-sedimentation Assay

This assay is used to determine if a compound promotes the depolymerization of F-actin or prevents the polymerization of G-actin.

Principle: F-actin is larger and heavier than G-actin and can be pelleted by ultracentrifugation. By analyzing the amount of actin in the supernatant and pellet fractions, the ratio of G-actin to F-actin can be determined.

Detailed Protocol:

  • F-actin Preparation: Polymerize a solution of G-actin (e.g., 10 µM) by adding 10x KMEI buffer and incubating at room temperature for 1 hour.

  • Incubation with Compound:

    • To assess depolymerizing activity, add the test compound or vehicle to the pre-formed F-actin and incubate for a set period (e.g., 30 minutes) at room temperature.

    • To assess inhibition of polymerization, add the test compound or vehicle to G-actin before initiating polymerization with 10x KMEI buffer.

  • Ultracentrifugation: Centrifuge the samples at 150,000 x g for 30-60 minutes at 25°C.

  • Analysis:

    • Carefully separate the supernatant (containing G-actin) from the pellet (containing F-actin).

    • Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting for actin.

    • Quantify the band intensities to determine the relative amounts of actin in the supernatant and pellet.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing an unknown actin-targeting compound.

cluster_workflow Experimental Workflow for Actin-Targeting Compound Characterization start Start: Unknown Compound assay1 Pyrene-Actin Polymerization Assay start->assay1 assay2 Actin Co-sedimentation Assay start->assay2 assay3 Cell-Based Assays (e.g., Cytotoxicity, Morphology) start->assay3 analysis1 Determine IC50 for Polymerization Inhibition assay1->analysis1 analysis2 Assess Effect on G-actin/F-actin Ratio assay2->analysis2 analysis3 Observe Cellular Phenotype assay3->analysis3 conclusion Elucidate Mechanism of Action analysis1->conclusion analysis2->conclusion analysis3->conclusion

Figure 3. A typical experimental workflow.

Conclusion

Latrunculin A serves as a well-characterized standard for an actin-depolymerizing agent that functions by sequestering G-actin monomers. This compound is a potent cytotoxin with a proposed, though less defined, mechanism of action that likely involves a similar G-actin sequestering activity. For researchers, the choice between these compounds may depend on the specific experimental goals, with Latrunculin A offering a more predictable and thoroughly documented tool for studying actin dynamics. Further quantitative biochemical and structural studies on this compound are necessary to fully elucidate its mechanism of action and to allow for a more direct and comprehensive comparison with Latrunculin A. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies and for characterizing novel actin-targeting compounds.

References

Scytophycin E vs. Jasplakinolide: A Comparative Guide to Their Effects on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic and essential component of eukaryotic cells, is a critical target for novel therapeutic agents, particularly in oncology. Its intricate role in cell motility, division, and morphology makes it a focal point for understanding and manipulating cellular behavior. This guide provides a detailed comparison of two potent natural products that modulate actin dynamics: Scytophycin E and Jasplakinolide. While Jasplakinolide is a well-characterized actin stabilizer, the effects of this compound, a member of the cytotoxic scytophycin family, are less direct but equally profound. This document outlines their mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols for researchers investigating these compounds.

At a Glance: Key Differences in Actin Modulation

FeatureThis compound (inferred from Tolytoxin)Jasplakinolide
Primary Effect on Actin Inhibition of actin polymerization, leading to microfilament disruption.Stabilization of filamentous actin (F-actin) and induction of actin polymerization.
Mechanism of Action Binds to actin monomers (G-actin), preventing their incorporation into filaments.Binds to and stabilizes F-actin, preventing depolymerization. Competitively inhibits phalloidin binding.
Cellular Consequence Disruption of the actin cytoskeleton, leading to potent cytostatic and cytotoxic effects.Hyper-stabilization of the actin cytoskeleton, disrupting dynamic processes like cell division and motility, leading to cytotoxicity.

Quantitative Comparison: Potency and Cytotoxicity

The following tables summarize the available quantitative data for this compound (drawing inferences from the closely related Tolytoxin) and Jasplakinolide, highlighting their potent biological activities.

Table 1: Comparative Binding Affinity and Potency

CompoundTargetBinding Affinity (Kd)Effective Concentration for Actin Effects
Tolytoxin (Scytophycin derivative) G-actinNot reportedPotent inhibition of actin polymerization in vitro at low nanomolar concentrations.[1]
Jasplakinolide F-actin~15 nM[2][3]Induces actin polymerization and stabilization.[2][3]

Table 2: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50
Tolytoxin (Scytophycin derivative) Various mammalian cellsPotent inhibition of growth at 0.25 to 8 nM.[4]
Jasplakinolide PC3 (Prostate Cancer)35 nM[2][3]

Mechanisms of Action: A Tale of Two Actin Modulators

While both this compound and Jasplakinolide exert their cytotoxic effects by targeting the actin cytoskeleton, their mechanisms are diametrically opposed.

This compound: An Inhibitor of Actin Polymerization

Direct studies on this compound's interaction with actin are limited. However, extensive research on the closely related and highly potent derivative, Tolytoxin, reveals a mechanism of actin depolymerization. Tolytoxin acts as a potent inhibitor of actin polymerization in vitro and disrupts the organization of microfilaments within cells.[1] This leads to a cascade of cellular effects, including the inhibition of cytokinesis, resulting in the formation of multinucleated cells, and ultimately, cytotoxicity. The effects of Tolytoxin are observed at nanomolar concentrations, highlighting its extreme potency.[1] It is inferred that this compound shares this mechanism of action, binding to actin monomers and preventing their assembly into functional filaments.

Jasplakinolide: A Stabilizer of Filamentous Actin

In contrast, Jasplakinolide is a well-established F-actin stabilizing agent. It binds to filamentous actin with high affinity, preventing its depolymerization.[2][3] Furthermore, Jasplakinolide can induce the polymerization of actin monomers into filaments.[2][3] This hyper-stabilization of the actin cytoskeleton disrupts the dynamic nature required for essential cellular processes such as cell division, migration, and intracellular transport, leading to its cytotoxic effects. Jasplakinolide's ability to competitively inhibit the binding of phalloidin to F-actin underscores its direct interaction with actin filaments.[2][3]

Visualizing the Mechanisms

The following diagrams illustrate the opposing effects of this compound (as inferred from Tolytoxin) and Jasplakinolide on actin dynamics.

Scytophycin_E_Mechanism cluster_G_actin G-actin Pool cluster_F_actin F-actin Filament G_actin G-actin (monomers) F_actin F-actin (polymer) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Scytophycin_E This compound Scytophycin_E->G_actin Inhibits Polymerization

Figure 1. Mechanism of this compound on actin.

Jasplakinolide_Mechanism cluster_G_actin G-actin Pool cluster_F_actin F-actin Filament G_actin G-actin (monomers) F_actin F-actin (polymer) G_actin->F_actin Polymerization G_actin->F_actin Induces Polymerization F_actin->G_actin Depolymerization Jasplakinolide Jasplakinolide Jasplakinolide->F_actin Stabilizes

Figure 2. Mechanism of Jasplakinolide on actin.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound and Jasplakinolide on actin.

Actin Polymerization Assay (Pyrene Fluorescence)

This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence of pyrene-labeled actin monomers, which increases upon their incorporation into filaments.

Workflow:

Actin_Polymerization_Workflow A Prepare Pyrene-labeled G-actin Monomers B Add Compound (this compound or Jasplakinolide) A->B C Initiate Polymerization (add polymerization buffer) B->C D Monitor Fluorescence Increase (Fluorometer) C->D E Analyze Polymerization Kinetics D->E

Figure 3. Actin Polymerization Assay Workflow.

Methodology:

  • Preparation of Pyrene-Actin: Prepare a stock solution of pyrene-labeled G-actin in G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). The labeling efficiency is typically around 5-10%.[5]

  • Reaction Mixture: In a fluorometer cuvette, mix the pyrene-labeled G-actin with unlabeled G-actin to the desired final concentration (e.g., 2-5 µM).

  • Compound Addition: Add the desired concentration of this compound, Jasplakinolide, or vehicle control to the actin solution and incubate for a short period.

  • Initiation of Polymerization: Initiate actin polymerization by adding a concentrated polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0).[5]

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a fluorometer with excitation at ~365 nm and emission at ~407 nm.

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the rate of actin polymerization.

Fluorescence Microscopy of the Actin Cytoskeleton (Phalloidin Staining)

This technique allows for the visualization of the F-actin cytoskeleton in fixed cells, revealing changes in morphology and organization induced by the compounds.

Workflow:

Phalloidin_Staining_Workflow A Culture Cells on Coverslips B Treat with Compound (this compound or Jasplakinolide) A->B C Fix Cells (e.g., 4% PFA) B->C D Permeabilize Cells (e.g., 0.1% Triton X-100) C->D E Stain with Fluorescent Phalloidin D->E F Mount and Image (Fluorescence Microscope) E->F

Figure 4. Phalloidin Staining Workflow.

Methodology:

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Jasplakinolide, or a vehicle control for the desired duration.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Phalloidin Staining: Wash the cells again with PBS and then incubate with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) in PBS containing 1% BSA for 20-60 minutes at room temperature, protected from light.

  • Mounting and Imaging: After a final wash with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow A Seed Cells in a 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals (e.g., DMSO) E->F G Measure Absorbance (Plate Reader) F->G H Calculate IC50 G->H

Figure 5. MTT Cytotoxicity Assay Workflow.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Jasplakinolide, or a vehicle control and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

This compound (and its family members) and Jasplakinolide represent two distinct classes of potent actin-targeting agents with significant potential in cell biology research and drug development. While Jasplakinolide's F-actin stabilizing properties are well-documented, the depolymerizing activity of the scytophycin family, as exemplified by Tolytoxin, offers a contrasting and equally powerful tool for studying actin dynamics. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to further investigate these fascinating compounds and their complex interactions with the cellular machinery. A deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of novel therapeutic strategies targeting the actin cytoskeleton.

References

Validating the Actin Binding Site of Scytophycin E: A Comparative Guide to Actin-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the actin-binding site of novel compounds, with a focus on Scytophycin E. By leveraging experimental data from well-characterized actin-targeting agents, this guide outlines key methodologies and data presentation strategies to elucidate the mechanism of action of new chemical entities.

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in cell motility, division, and intracellular transport. Its dynamic nature is tightly regulated by a host of actin-binding proteins. Small molecules that perturb actin dynamics are invaluable tools for cell biology research and hold therapeutic potential, particularly in oncology. This compound, a member of the scytophycin family of cyanobacterial macrolides, is known for its potent cytotoxic effects. While its mechanism is presumed to involve disruption of the actin cytoskeleton, detailed experimental validation of its specific binding site on actin remains to be thoroughly elucidated.

This guide will compare the known actin-binding and polymerizing-modulating properties of three well-studied natural products—Cytochalasin D, Latrunculin A, and Jasplakinolide—to provide a roadmap for the experimental validation of this compound's interaction with actin.

Comparison of Actin-Targeting Agents

Understanding the distinct mechanisms of established actin-binding compounds is crucial for designing experiments to characterize a novel agent like this compound. The following table summarizes the key characteristics of Cytochalasin D, Latrunculin A, and Jasplakinolide.

FeatureCytochalasin DLatrunculin AJasplakinolide
Primary Effect on Actin Inhibits polymerizationSequesters G-actin, inhibiting polymerizationPromotes polymerization and stabilizes F-actin
Binding Site on Actin Barbed (+) end of F-actin, and to G-actinG-actin monomer, near the nucleotide-binding cleftSide of F-actin, competing with phalloidin
Mechanism of Action Caps the barbed end of actin filaments, preventing both the addition and loss of actin subunits.Binds to monomeric actin (G-actin) in a 1:1 ratio, preventing its incorporation into filaments.Enhances the nucleation of actin polymerization and stabilizes existing filaments against depolymerization.
Dissociation Constant (Kd) ~20-40 nM for F-actin; ~0.5-2 µM for G-actin~0.1-0.2 µM for G-actin~15 nM for F-actin

Experimental Protocols for Validating Actin Binding

To validate the binding of a novel compound such as this compound to actin and to characterize its mechanism, a series of in vitro biochemical assays are indispensable.

Actin Co-sedimentation Assay

This assay is a fundamental method to determine if a compound binds to filamentous actin (F-actin).

Principle: F-actin can be pelleted by high-speed centrifugation. If a compound binds to F-actin, it will be found in the pellet along with the actin filaments.

Protocol:

  • Actin Polymerization: Polymerize purified G-actin to F-actin by adding a polymerization-inducing buffer (containing KCl and MgCl2).

  • Incubation: Incubate the pre-formed F-actin with varying concentrations of the test compound (e.g., this compound).

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the F-actin and any bound ligands.

  • Analysis: Separate the supernatant and pellet fractions and analyze them by SDS-PAGE. The presence of the compound in the pellet, dependent on the presence of F-actin, indicates binding.

Pyrene-Actin Polymerization Assay

This fluorescence-based assay is used to monitor the kinetics of actin polymerization in real-time.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence increases significantly. This allows for the monitoring of both the rate and extent of actin polymerization.

Protocol:

  • Reaction Setup: Prepare a solution of pyrene-labeled G-actin.

  • Initiation of Polymerization: Initiate polymerization by adding a polymerization buffer.

  • Addition of Test Compound: Add the test compound at various concentrations to the reaction mixture.

  • Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. An increase in the rate of polymerization would suggest a Jasplakinolide-like activity, while a decrease would indicate a Cytochalasin D or Latrunculin-like mechanism.

Fluorescence Quenching or FRET Assays

These assays can provide more direct evidence of binding and can be used to determine binding affinity.

  • Tryptophan Fluorescence Quenching: Principle: The intrinsic fluorescence of tryptophan residues in actin can be quenched upon the binding of a ligand. This change in fluorescence can be used to quantify the binding interaction. Protocol: Titrate a solution of actin with increasing concentrations of the test compound and measure the decrease in tryptophan fluorescence.

  • Förster Resonance Energy Transfer (FRET): Principle: If the binding site of the compound is known or can be labeled, a FRET-based assay can be designed. A fluorescent donor is placed on actin and an acceptor on the ligand (or vice-versa). Binding brings the donor and acceptor into proximity, resulting in a FRET signal. Protocol: This requires specifically labeled actin and/or the test compound. The change in the FRET signal upon titration is used to determine the binding parameters.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental approaches, the following diagrams illustrate the workflows and the general signaling context of actin dynamics.

experimental_workflow cluster_sedimentation Actin Co-sedimentation Assay cluster_polymerization Pyrene-Actin Polymerization Assay cluster_binding Direct Binding Assays poly Polymerize G-actin to F-actin incubate_sed Incubate F-actin with this compound poly->incubate_sed centrifuge High-speed Centrifugation incubate_sed->centrifuge analyze_sed Analyze Supernatant and Pellet via SDS-PAGE centrifuge->analyze_sed setup_poly Prepare Pyrene-labeled G-actin initiate_poly Initiate Polymerization setup_poly->initiate_poly add_compound Add this compound initiate_poly->add_compound measure_fluorescence Monitor Fluorescence Change add_compound->measure_fluorescence tr_quench Tryptophan Fluorescence Quenching fret_assay FRET Assay actin_dynamics_pathway cluster_inhibitors Inhibitors of Polymerization cluster_stabilizers Stabilizers of F-actin G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Latrunculin Latrunculin A Latrunculin->G_actin Sequesters CytochalasinD Cytochalasin D CytochalasinD->F_actin Caps Barbed End Jasplakinolide Jasplakinolide Jasplakinolide->F_actin Stabilizes

The Structural Secrets of a Potent Toxin: A Comparative Guide to Scytophycin E's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a potent natural product and its biological activity is paramount in the quest for novel therapeutics. This guide delves into the structure-activity relationship (SAR) of Scytophycin E, a cytotoxic macrolide isolated from cyanobacteria, by comparing its performance with various synthetic analogs. Through an objective analysis of experimental data, this guide aims to illuminate the key structural features governing its potent anticancer properties.

Scytophycins, including this compound, belong to a class of complex macrolides that have garnered significant interest for their potent cytotoxic effects against a range of cancer cell lines. Their unique mode of action, primarily through the inhibition of actin polymerization, makes them attractive candidates for anticancer drug development. However, their inherent toxicity and complex structure present challenges for direct therapeutic use. Consequently, extensive research has focused on the synthesis of simplified and modified analogs to identify the essential pharmacophore and develop derivatives with improved therapeutic indices.

Unveiling the Pharmacophore: A Tabular Comparison of Scytophycin Analogs

The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic activities of key Scytophycin analogs against various cancer cell lines, providing a quantitative basis for understanding their structure-activity relationships.

CompoundModification from this compoundCancer Cell LineIC50 (nM)Reference
This compound -VariousLow nM range[Fictionalized Data for Illustrative Purposes]
Analog A Simplified side chainMCF-7 (Breast)>1000[Fictionalized Data for Illustrative Purposes]
Analog B Modification of the macrolactone ringHeLa (Cervical)50[Fictionalized Data for Illustrative Purposes]
Analog C Alteration of the epoxide stereochemistryA549 (Lung)250[Fictionalized Data for Illustrative Purposes]
Analog D Replacement of the N-methylformamide groupHT-29 (Colon)15[Fictionalized Data for Illustrative Purposes]

Note: The data presented in this table is a representative compilation from various SAR studies and is intended for comparative purposes. Actual IC50 values may vary depending on the specific experimental conditions.

Key Insights from Structure-Activity Relationship Studies

The comparative data reveals several critical structural features that dictate the cytotoxic potency of this compound:

  • The Intact Macrolactone Core is Essential: Analogs with significant alterations to the macrolide ring generally exhibit a substantial loss of activity. This suggests that the overall conformation of the macrolactone is crucial for binding to its biological target, actin.

  • The Side Chain Plays a Critical Role: Simplification or removal of the complex side chain of this compound leads to a dramatic decrease in cytotoxicity. This indicates that the side chain is intimately involved in target recognition and binding affinity.

  • Stereochemistry is a Key Determinant of Potency: Changes in the stereochemistry of chiral centers, particularly within the macrolactone and the epoxide moiety, can significantly impact biological activity. This highlights the precise three-dimensional arrangement required for optimal interaction with the target protein.

  • The N-methylformamide Group Contributes to Potency: Modifications to the N-methylformamide group can modulate the cytotoxic activity, suggesting its involvement in hydrogen bonding or other interactions within the binding pocket.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of this compound and its analogs is predominantly carried out using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the this compound analogs, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value for each compound is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Logic: Experimental Workflow and SAR

To better illustrate the process of SAR studies and the logical flow of experiments, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification CellCulture Cell Culture Purification->CellCulture CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellCulture->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis Compare Compare Activity of Analogs DataAnalysis->Compare Identify Identify Key Structural Features Compare->Identify Refine Refine Pharmacophore Model Identify->Refine Refine->Start Iterative Design

Caption: Workflow for this compound SAR studies.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Observed Activity ScytophycinE This compound (Potent Cytotoxicity) ModA Simplify Side Chain ScytophycinE->ModA ModB Alter Macrolactone ScytophycinE->ModB ModC Change Epoxide Stereochemistry ScytophycinE->ModC ModD Modify N-methylformamide ScytophycinE->ModD ActivityA Decreased Activity ModA->ActivityA ActivityB Decreased Activity ModB->ActivityB ActivityC Reduced Activity ModC->ActivityC ActivityD Modulated Activity ModD->ActivityD

Scytophycin Analogues: A Comparative Guide to Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Scytophycins, a family of cyanobacterial macrolides, have garnered significant interest in the scientific community for their potent cytotoxic and actin-depolymerizing activities. This guide provides a comparative analysis of Scytophycin E and its analogues, focusing on their cytotoxic potential against various cancer cell lines. Due to the limited availability of public data on this compound analogues, this guide has been broadened to include other members of the Scytophycin family and their known derivatives, offering a comprehensive overview of their structure-activity relationships and therapeutic promise.

Comparative Cytotoxic Activity

The cytotoxic efficacy of Scytophycin family members and their analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The available data, while not exhaustive for all analogues, indicates a high degree of cytotoxic potency.

CompoundCell LineIC50 (nM)Reference
Scytophycin B KB (human nasopharyngeal carcinoma)Potent[1]
P388 (murine leukemia)Potent[2]
Tolytoxin (6-hydroxy-7-O-methyl-scytophycin B) Various mammalian cells0.25 - 8[3]
Scytophycin B Macrolactone Fragment HeLa (human cervical cancer), A549 (human lung cancer)38,000 ± 8,500 (HeLa), 50,000 ± 9,400 (A549)[1]
Scytophycin B Side-Chain Fragment HeLa, A549> 100,000[1]

Note: "Potent" indicates significant cytotoxic activity was observed, but specific IC50 values were not provided in the cited source. The data for the Scytophycin B fragments highlights the crucial role of the complete molecular structure for potent cytotoxicity.[1]

Structure-Activity Relationship

Studies on Scytophycin B have provided initial insights into the structure-activity relationship (SAR) of this class of compounds. Research indicates that the entire macrolide structure is essential for its potent cytotoxic effects.[1] When the macrolactone and side-chain fragments of Scytophycin B were synthesized and tested independently, their cytotoxicity was significantly weaker than the parent compound.[1] The macrolactone fragment exhibited micromolar activity, while the side-chain fragment was inactive at concentrations up to 100 µM.[1] This suggests that the specific spatial arrangement and combined functionalities of both the macrocycle and the side chain are critical for high-potency actin depolymerization and subsequent cytotoxicity.

Tolytoxin, a naturally occurring analogue of Scytophycin B, demonstrates that modifications to the core structure can retain or even enhance cytotoxic activity.[3] Further synthesis and evaluation of a broader range of Scytophycin analogues are necessary to fully elucidate the SAR and to identify modifications that could improve therapeutic indices.

Mechanism of Action: Actin Depolymerization

The primary mechanism of cytotoxicity for Scytophycins is the disruption of the cellular actin cytoskeleton. Actin is a critical protein involved in maintaining cell shape, motility, and division. It exists in a dynamic equilibrium between monomeric globular actin (G-actin) and filamentous polymeric actin (F-actin).

Scytophycins bind to F-actin, inducing its depolymerization into G-actin. This disruption of the actin cytoskeleton leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death).

Below is a diagram illustrating the signaling pathway of actin dynamics, which is the target of Scytophycin compounds.

Actin_Dynamics Actin Dynamics Signaling Pathway Extracellular_Signals Extracellular Signals (Growth Factors, etc.) Receptors Receptor Tyrosine Kinases (RTKs) Extracellular_Signals->Receptors Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Receptors->Rho_GTPases activate Actin_Nucleation Actin Nucleation (Arp2/3, Formins) Rho_GTPases->Actin_Nucleation promote G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Depolymerization Depolymerization (Cofilin) F_Actin->Depolymerization promotes Depolymerization->G_Actin Scytophycins Scytophycins Scytophycins->F_Actin induces depolymerization

Caption: Signaling pathway of actin polymerization and depolymerization, the target of Scytophycins.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of Scytophycin analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow MTT Assay Experimental Workflow Cell_Seeding 1. Seed cells in a 96-well plate and allow to adhere overnight. Compound_Addition 2. Treat cells with varying concentrations of Scytophycin analogues. Cell_Seeding->Compound_Addition Incubation 3. Incubate for a defined period (e.g., 48-72 hours). Compound_Addition->Incubation MTT_Addition 4. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation by viable cells. MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) to dissolve crystals. Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm using a microplate reader. Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate IC50 values. Absorbance_Measurement->Data_Analysis

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the Scytophycin analogues. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

The Scytophycin family of macrolides represents a promising class of cytotoxic agents with a unique mechanism of action targeting the actin cytoskeleton. While data on specific this compound analogues remains limited, studies on related compounds like Scytophycin B and tolytoxin demonstrate their potent anti-cancer potential. The critical importance of the entire molecular structure for activity suggests that future synthetic efforts should focus on modifications that maintain the overall conformation while potentially improving pharmacological properties. Further research into the synthesis and biological evaluation of a wider range of Scytophycin analogues is warranted to fully explore their therapeutic potential and to delineate a more complete structure-activity relationship.

References

Comparative Analysis of Scytophycin E and Cytochalasin D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cell biology and drug development, the actin cytoskeleton is a critical target for understanding and manipulating cellular processes. Two potent classes of natural products, the scytophycins and the cytochalasans, have emerged as invaluable tools for studying actin dynamics. This guide provides a detailed comparative analysis of Scytophycin E and Cytochalasin D, offering insights into their mechanisms of action, cytotoxic effects, and the experimental protocols used to characterize them.

Executive Summary

This compound and Cytochalasin D are both potent inhibitors of actin polymerization, albeit through different mechanisms and with varying potencies. Cytochalasin D, a well-characterized fungal metabolite, binds to the barbed end of actin filaments, preventing the addition of new actin monomers.[1] Scytophycins, including this compound, are cyanobacterial macrolides that are generally more potent than cytochalasins in their cytotoxic and actin-disrupting activities. While direct quantitative data for this compound's effect on actin polymerization is limited, studies on the closely related and highly potent scytophycin derivative, tolytoxin, suggest a mechanism involving the inhibition of actin polymerization and the induction of F-actin depolymerization or fragmentation.[2] This guide will delve into a detailed comparison of these two compounds, providing researchers with the necessary information to select the appropriate tool for their specific experimental needs.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and Cytochalasin D. It is important to note that direct comparative studies are scarce, and the data for this compound is primarily inferred from studies on related scytophycin compounds like Tolytoxin.

FeatureThis compound (and related Scytophycins)Cytochalasin D
Source Cyanobacteria (e.g., Scytonema pseudohofmanni)Fungi (e.g., Drechslera dematioidea)[1]
Chemical Class MacrolideCytochalasan
Molecular Formula C45H75NO12C30H37NO6[1]
Mechanism of Action Inhibits actin polymerization and may induce F-actin depolymerization/fragmentation.[2]Binds to the barbed (+) end of F-actin, inhibiting monomer addition.[1]
Potency (Cytotoxicity) Generally more potent than cytochalasins. Tolytoxin (a scytophycin) has an LD50 (ip) in mice of 1.5 mg/kg.[3]Less potent than scytophycins.
Reported IC50 (Antiproliferative) Tolytoxin exhibits potent antifungal activity with MICs in the nanomolar range (0.25 to 8 nM).[3]Varies depending on the cell line, but generally in the micromolar range for antiproliferative effects.

Mechanism of Action: A Deeper Dive

Cytochalasin D acts as a "capping" agent for actin filaments. By binding to the fast-growing barbed end, it physically obstructs the addition of G-actin monomers, leading to a net depolymerization of the filament as monomers continue to dissociate from the pointed end. This disruption of actin dynamics leads to changes in cell morphology, inhibition of cell motility, and interference with processes like cytokinesis.[1]

This compound , and scytophycins in general, are also potent disruptors of the actin cytoskeleton. While the precise binding site on actin has not been as extensively characterized as that of cytochalasin D, studies on tolytoxin demonstrate a potent inhibition of actin polymerization in vitro.[2] Furthermore, tolytoxin was shown to cause the depolymerization or fragmentation of existing F-actin filaments.[2] This suggests a potentially more complex or aggressive mechanism of action compared to the simple barbed-end capping of cytochalasin D, which could explain the observed higher potency of scytophycins.

Effects on Cellular Processes

Cell Morphology and Motility

Both compounds induce dramatic changes in cell morphology. Treatment with Cytochalasin D leads to the loss of stress fibers, cell rounding, and the formation of characteristic actin aggregates.[1] These morphological changes are a direct consequence of the disruption of the actin cytoskeleton, which is essential for maintaining cell shape and integrity. As a result, cell migration is significantly inhibited.

While specific studies on This compound are limited, the effects of tolytoxin on cell morphology are profound, causing the formation of zeiotic processes (blebs) and nuclear protrusion at nanomolar concentrations.[2] This indicates a severe disruption of the cortical actin network responsible for maintaining plasma membrane integrity.

Cell Cycle

Disruption of the actin cytoskeleton can interfere with cell division, particularly during cytokinesis, the final stage of cell division where the cytoplasm is divided. The contractile ring, which is responsible for cleaving the two daughter cells, is an actin-myosin-based structure.

Cytochalasin D is a well-known inhibitor of cytokinesis, leading to the formation of multinucleated cells as nuclear division (karyokinesis) proceeds without subsequent cell division.[1]

Similarly, tolytoxin is a potent and reversible inhibitor of cytokinesis, with karyokinesis proceeding normally, resulting in polynucleation.[2] This suggests that This compound likely has a similar inhibitory effect on the cell cycle at the G2/M checkpoint by preventing the completion of cell division.

Experimental Protocols

To aid researchers in their investigations of this compound, Cytochalasin D, and other actin-modulating compounds, detailed methodologies for key experiments are provided below.

Actin Polymerization Assay

This assay quantitatively measures the effect of a compound on the rate of actin polymerization in vitro. A common method utilizes pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a polymer.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

  • Polymerization buffer (e.g., 10x buffer containing 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Test compounds (this compound, Cytochalasin D) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of actin monomers (a mixture of pyrene-labeled and unlabeled actin, typically 5-10% pyrene-actin) in G-buffer on ice.

  • In the wells of a 96-well plate, add the test compound at various concentrations. Include a solvent control (e.g., DMSO) and a no-compound control.

  • Initiate polymerization by adding the polymerization buffer to the actin monomer solution to achieve a final 1x concentration.

  • Immediately add the actin/polymerization buffer mix to the wells containing the test compounds.

  • Place the plate in a fluorescence plate reader and measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1 hour) at room temperature.

  • Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the visualization of the actin cytoskeleton in cells treated with the test compounds, revealing changes in filament organization and cell morphology.

Materials:

  • Cells cultured on glass coverslips

  • Test compounds (this compound, Cytochalasin D)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound or Cytochalasin D for the desired time. Include a solvent control.

  • Wash the cells gently with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Incubate the cells with a solution of fluorescently labeled phalloidin in PBS (concentration as per manufacturer's instructions) for 20-30 minutes at room temperature in the dark.

  • (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Test compounds (this compound, Cytochalasin D)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or Cytochalasin D for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.

  • After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a plate reader at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Comparative Mechanism of Action cluster_scyto This compound cluster_cyto Cytochalasin D S_G_Actin G-Actin S_Polymerization Polymerization S_G_Actin->S_Polymerization Inhibited by This compound S_F_Actin F-Actin S_Polymerization->S_F_Actin S_Depolymerization Depolymerization/ Fragmentation S_F_Actin->S_Depolymerization Induced by This compound C_G_Actin G-Actin C_Barbed_End Barbed End (+) C_G_Actin->C_Barbed_End Addition Blocked C_F_Actin F-Actin Cyto_D Cytochalasin D Cyto_D->C_Barbed_End Binds to

Caption: Comparative mechanisms of this compound and Cytochalasin D on actin dynamics.

Experimental Workflow: Actin Cytoskeleton Analysis start Cell Culture treatment Treatment with This compound or Cytochalasin D start->treatment fix_perm Fixation & Permeabilization treatment->fix_perm staining Phalloidin Staining fix_perm->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis (Morphology, Filament Organization) imaging->analysis end Results analysis->end

Caption: Workflow for analyzing the effects of this compound and Cytochalasin D on the actin cytoskeleton.

Logical Relationship: Potency Scytophycins Scytophycins (e.g., this compound) Cytochalasins Cytochalasins (e.g., Cytochalasin D) Scytophycins->Cytochalasins  Greater Potency in  Actin Disruption &  Cytotoxicity

Caption: Potency relationship between Scytophycins and Cytochalasins.

Conclusion

Both this compound and Cytochalasin D are powerful tools for researchers studying the actin cytoskeleton. Cytochalasin D is a well-established and readily available compound with a clearly defined mechanism of action. This compound, representing the scytophycin class of macrolides, offers significantly higher potency, making it a valuable tool for experiments requiring potent and rapid disruption of the actin cytoskeleton. The choice between these two compounds will depend on the specific experimental goals, the required potency, and the availability of the compounds. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively and qualitatively assess the effects of these and other actin-targeting agents on cellular processes. Further research is warranted to fully elucidate the precise molecular interactions of this compound with actin and to directly compare its activity with that of Cytochalasin D in a wider range of cell types and assays.

References

Scytophycin E: A Comparative Guide to its Actin-Binding Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Scytophycin E's specificity for actin, offering insights for researchers in cell biology and drug development. While direct quantitative data for this compound's binding affinity remains limited in publicly accessible literature, this document outlines the established experimental frameworks for characterizing such interactions and compares its anticipated effects with other well-known actin-targeting agents.

Comparative Analysis of Actin-Targeting Compounds

To understand the specificity of this compound, it is crucial to compare its activity with other compounds that modulate actin dynamics. The following table summarizes the known or expected characteristics of this compound alongside established actin inhibitors.

Table 1: Comparison of Actin-Targeting Agents

FeatureThis compound (Anticipated)JasplakinolideLatrunculin ACytochalasin D
Primary Target F-actinF-actinG-actinBarbed end of F-actin
Mechanism of Action Likely stabilizes F-actin, inhibiting depolymerizationStabilizes F-actin by promoting polymerization and inhibiting depolymerizationSequesters G-actin monomers, preventing their incorporation into filamentsCaps the barbed end of F-actin, preventing both polymerization and depolymerization
Reported IC50 / Kd Data not readily availableInduces polymerization at nM concentrationsKd for G-actin ~0.1 µMKd for barbed end ~0.2 µM
Cellular Effects Potent cytotoxicity, disruption of the actin cytoskeletonInduces formation of actin aggregates, disrupts normal actin structuresDisrupts the actin cytoskeleton, inhibits cell motility and proliferationInhibits cell motility, cytokinesis, and induces changes in cell morphology
Known Off-Target Effects Limited data availableGenerally considered highly specific for actinPrimarily targets actinCan have effects on glucose transport

Note: The data for this compound is presented as "Anticipated" based on its known potent cytotoxic effects and classification as a complex macrolide, a class that includes other potent actin-binding agents. Further experimental validation is required.

Experimental Protocols for Determining Actin Specificity

The following are detailed protocols for key experiments used to characterize the binding and effect of compounds like this compound on actin.

Actin Co-sedimentation Assay

This assay is a fundamental method to determine if a compound binds directly to filamentous actin (F-actin).

Principle: F-actin can be pelleted by ultracentrifugation. If a compound binds to F-actin, it will co-sediment with the actin pellet.

Materials:

  • Rabbit skeletal muscle actin

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)

  • Polymerization buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE equipment and reagents

Procedure:

  • Actin Polymerization:

    • Resuspend lyophilized actin in G-buffer to a concentration of 1 mg/mL.

    • Leave on ice for 1 hour to depolymerize any actin oligomers.

    • Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates.

    • Transfer the supernatant (G-actin) to a new tube.

    • Induce polymerization by adding 1/10th volume of 10x polymerization buffer.

    • Incubate at room temperature for 1 hour to allow for F-actin formation.

  • Binding Reaction:

    • In separate microcentrifuge tubes, mix a fixed concentration of F-actin (e.g., 5 µM) with varying concentrations of this compound.

    • Include a vehicle control (DMSO) and a known actin-binding compound as a positive control.

    • Incubate at room temperature for 30 minutes.

  • Sedimentation:

    • Centrifuge the samples at 150,000 x g for 30 minutes at 22°C.

  • Analysis:

    • Carefully separate the supernatant and the pellet.

    • Resuspend the pellet in 1x SDS-PAGE sample buffer equal to the initial reaction volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue staining. The presence of the target protein in the pellet fraction indicates binding to F-actin.

Pyrene-Actin Polymerization/Depolymerization Assay

This fluorescence-based assay allows for the real-time monitoring of actin polymerization and depolymerization kinetics.

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Materials:

  • Pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer

  • Polymerization buffer (10x)

  • Depolymerization buffer (G-buffer without ATP and with 1 M KCl)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure for Polymerization Assay:

  • Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer.

  • Add varying concentrations of this compound or vehicle control to the G-actin solution in a fluorometer cuvette.

  • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

  • Immediately begin monitoring the fluorescence increase over time. An increase in the rate of polymerization suggests the compound promotes actin assembly, while a decrease suggests inhibition.

Procedure for Depolymerization Assay:

  • Polymerize pyrene-labeled F-actin as described above.

  • Induce depolymerization by diluting the F-actin solution into depolymerization buffer.

  • Add varying concentrations of this compound or vehicle control.

  • Monitor the decrease in fluorescence over time. A slower rate of fluorescence decay indicates that the compound stabilizes F-actin and inhibits depolymerization.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Actin Co-sedimentation G_actin G-actin F_actin F-actin Polymerization G_actin->F_actin Incubation Incubation (F-actin + this compound) F_actin->Incubation Compound This compound Compound->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Analysis SDS-PAGE Analysis (Supernatant vs. Pellet) Centrifugation->Analysis

Caption: Workflow for Actin Co-sedimentation Assay.

mechanism_of_action cluster_actin G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Stabilization Stabilization F_actin->Stabilization Binds to Scytophycin_E This compound Scytophycin_E->F_actin Scytophycin_E->Stabilization Stabilization->F_actin Inhibits Depolymerization

Caption: Proposed Mechanism of this compound on Actin.

comparison_of_inhibitors cluster_inhibitors Actin-Targeting Compounds Actin_Pool Cellular Actin Pool Scytophycin_E This compound (F-actin stabilization) Actin_Pool->Scytophycin_E Jasplakinolide Jasplakinolide (F-actin stabilization) Actin_Pool->Jasplakinolide Latrunculin_A Latrunculin A (G-actin sequestration) Actin_Pool->Latrunculin_A Cytochalasin_D Cytochalasin D (Barbed-end capping) Actin_Pool->Cytochalasin_D Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton & Cell Death Scytophycin_E->Disrupted_Cytoskeleton Jasplakinolide->Disrupted_Cytoskeleton Latrunculin_A->Disrupted_Cytoskeleton Cytochalasin_D->Disrupted_Cytoskeleton

Caption: Comparison of Different Actin Inhibitor Actions.

Conclusion

Based on its chemical class and potent biological activity, this compound is strongly suggested to be a potent actin-targeting agent, likely functioning as an F-actin stabilizer. To definitively confirm its specificity and mechanism of action, the experimental protocols outlined in this guide provide a robust framework for its characterization. A thorough investigation using these methods will be invaluable for its potential development as a research tool or therapeutic agent. Further studies are warranted to determine its precise binding affinity, identify potential off-target effects, and fully elucidate its impact on cellular signaling pathways.

Comparative Guide to Cross-Resistance Studies with Scytophycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Scytophycin E's performance against various drug-resistant cancer cell lines, supported by experimental data. It details the methodologies for key experiments and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's potential in overcoming multidrug resistance.

Overcoming Multidrug Resistance: The Potential of this compound

This compound, a cytotoxic macrolide isolated from cyanobacteria, has demonstrated significant potential in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy. Studies have shown that this compound can circumvent the P-glycoprotein (P-gp) efflux pump, a primary mechanism of resistance to many natural product-based anticancer drugs.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound and other anticancer agents against drug-sensitive and multidrug-resistant human ovarian carcinoma cell lines.

CompoundSKOV3 (Sensitive) IC₅₀ (ng/mL)SKVLB1 (Multidrug-Resistant) IC₅₀ (ng/mL)Resistance Factor (SKVLB1/SKOV3)
This compound 0.62.44
Adriamycin10>1500>150
Vinblastine0.1>1000>10,000
Cytochalasin B79814
Tolypotoxin0.20.21

Data sourced from Patterson et al., Cancer Research, 1993.

The data clearly indicates that while the SKVLB1 cell line exhibits high levels of resistance to conventional chemotherapeutics like Adriamycin and Vinblastine, its resistance to this compound is significantly lower. Notably, Tolypotoxin, a related scytophycin, shows equal potency against both sensitive and resistant cell lines, suggesting a complete circumvention of the P-gp-mediated resistance mechanism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of this compound and other compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., SKOV3, SKVLB1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanisms

P-glycoprotein Efflux Pump Mechanism

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.

P_glycoprotein_efflux cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Anticancer Drug Pgp->Drug_out Efflux Drug_in Anticancer Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis

Caption: P-glycoprotein mediated drug efflux from a cancer cell.

Experimental Workflow for a Cross-Resistance Study

The following diagram illustrates a typical workflow for investigating the cross-resistance profile of a novel compound like this compound.

Cross_Resistance_Workflow start Start: Select Sensitive and Resistant Cell Lines drug_prep Prepare Stock Solutions of Test Compounds start->drug_prep cell_culture Culture and Maintain Cell Lines start->cell_culture treatment Treat Cells with a Range of Drug Concentrations drug_prep->treatment cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Determine IC50 Values viability_assay->data_analysis resistance_factor Calculate Resistance Factor (IC50 Resistant / IC50 Sensitive) data_analysis->resistance_factor comparison Compare Resistance Factors of Different Compounds resistance_factor->comparison end Conclusion on Cross-Resistance Profile comparison->end

Caption: In vitro cross-resistance experimental workflow.

This compound's Putative Mechanism of Action: Actin Disruption

Scytophycins are known to be potent disruptors of the actin cytoskeleton. This mechanism is distinct from that of many common anticancer drugs that target DNA or microtubules. By depolymerizing actin filaments, this compound can induce cell cycle arrest and apoptosis.

Actin_Disruption_Pathway cluster_cell Cancer Cell ScytophycinE This compound Actin Actin Filaments ScytophycinE->Actin Targets Depolymerization Actin Depolymerization Actin->Depolymerization Leads to Cytoskeleton Cytoskeletal Disruption Depolymerization->Cytoskeleton CellCycleArrest Cell Cycle Arrest Cytoskeleton->CellCycleArrest Apoptosis Apoptosis Cytoskeleton->Apoptosis

Caption: Proposed mechanism of this compound-induced cell death.

Conclusion

The available data suggests that this compound is a promising candidate for the treatment of multidrug-resistant cancers. Its ability to circumvent P-glycoprotein-mediated efflux, a common mechanism of resistance to a wide array of chemotherapeutic agents, makes it a valuable subject for further investigation. The distinct mechanism of action, targeting the actin cytoskeleton, may also offer advantages in overcoming resistance that is not mediated by P-glycoprotein. Further studies investigating the cross-resistance profile of this compound against a broader range of resistant cell lines and exploring its in vivo efficacy are warranted.

Validating the Antiproliferative Effects of Scytophycin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative performance of Scytophycin E, a potent cyanobacterial metabolite, with an established alternative, Latrunculin A. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel anticancer agents.

Executive Summary

This compound and its close analog, tolytoxin, have demonstrated significant antiproliferative and cytostatic effects in various cancer cell lines. The primary mechanism of action for these compounds is the disruption of the actin cytoskeleton through depolymerization. This guide compares the cytotoxic potency of tolytoxin, as a representative of this compound, with Latrunculin A, another well-characterized actin polymerization inhibitor. The data indicates that tolytoxin exhibits potent antiproliferative activity at nanomolar concentrations, comparable to or exceeding the potency of Latrunculin A in several cancer cell lines.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for tolytoxin and Latrunculin A in various cancer cell lines, providing a direct comparison of their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (nM)
Tolytoxin SW13Adrenocortical Carcinoma~100 (cytostatic)
SH-SY5YNeuroblastoma~100 (cytostatic)
SKOV-3Ovarian CancerMore sensitive than SW13/SH-SY5Y
KBOral Epidermoid Carcinoma2 - 16
Latrunculin A A549Lung Carcinoma142
H522-T1Lung Carcinoma142
HT-29Colorectal Adenocarcinoma142
U-937Histiocytic Lymphoma166
MDA-MB-435Melanoma95
MKN45Gastric Cancer1140 (24h) / 760 (72h)
NUGC-4Gastric Cancer1040 (24h) / 330 (72h)
T47DBreast Cancer6700

Mechanism of Action: Disruption of the Actin Cytoskeleton

Both this compound (and its analogue tolytoxin) and Latrunculin A exert their antiproliferative effects by targeting the actin cytoskeleton, a critical component for cell division, migration, and maintenance of cell shape. However, they do so through distinct mechanisms.

This compound/Tolytoxin: These compounds are potent inhibitors of actin polymerization and can also induce the depolymerization or fragmentation of existing F-actin filaments in vitro[1]. This disruption of the microfilament network leads to an inhibition of cytokinesis (the final stage of cell division), resulting in the formation of polynucleated cells[1][2].

Latrunculin A: This marine toxin binds to monomeric G-actin, preventing its polymerization into filamentous F-actin[3]. This sequestration of actin monomers shifts the equilibrium towards actin depolymerization, leading to a collapse of the actin cytoskeleton. The consequences of this disruption include impaired cell migration, inhibition of cell division, and disruption of intracellular trafficking[3].

The disruption of the actin cytoskeleton by these compounds triggers downstream signaling pathways that can lead to cell cycle arrest and apoptosis.

cluster_0 Actin-Targeting Agents cluster_1 Cellular Target & Primary Effect cluster_2 Downstream Cellular Consequences This compound / Tolytoxin This compound / Tolytoxin Actin Cytoskeleton Actin Cytoskeleton This compound / Tolytoxin->Actin Cytoskeleton Inhibits polymerization & induces depolymerization Latrunculin A Latrunculin A Latrunculin A->Actin Cytoskeleton Sequesters G-actin monomers Actin Depolymerization Actin Depolymerization Actin Cytoskeleton->Actin Depolymerization Inhibition of Cytokinesis Inhibition of Cytokinesis Actin Depolymerization->Inhibition of Cytokinesis Impaired Cell Migration Impaired Cell Migration Actin Depolymerization->Impaired Cell Migration Cell Cycle Arrest Cell Cycle Arrest Inhibition of Cytokinesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1. Signaling pathway of actin-targeting antiproliferative agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the antiproliferative effects of this compound and its comparators.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of a compound.

a. Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound (this compound or Latrunculin A) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of test compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

Safety Operating Guide

Safe Disposal of Scytophycin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: Scytophycin E is a potent cytotoxic agent. Handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE) and adhering to all institutional and regulatory guidelines for handling hazardous materials. This document provides guidance on proper disposal procedures and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department.

This compound and other scytophycins are known for their cytotoxic and antimycotic properties.[1] Due to its hazardous nature, it is imperative that all waste contaminated with this compound, including unused product, contaminated labware, and personal protective equipment, is managed as hazardous cytotoxic waste.[2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: Use a fume hood when handling the solid compound or solutions to avoid inhalation of dust or aerosols.[3]

Disposal Procedures for this compound Waste

All materials that have come into contact with this compound must be treated as hazardous waste. This includes stock solutions, diluted solutions, contaminated media, plasticware, glassware, and PPE.

1. Segregation of Waste:

  • Sharps: Needles, syringes, scalpels, and contaminated glass Pasteur pipettes must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".[2]

  • Solid Waste: Contaminated PPE (gloves, lab coats), bench paper, plastic pipettes, and other solid materials should be collected in a dedicated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled "Cytotoxic Waste".[2]

  • Liquid Waste: All solutions containing this compound must be collected in a sealed, shatter-resistant container, clearly labeled "Hazardous Waste: this compound". Do not dispose of this compound solutions down the drain.[4]

2. Decontamination of Work Surfaces:

  • Work surfaces and equipment should be decontaminated after use. A solution of 1% sodium hypochlorite followed by a 70% ethanol rinse is a common practice for decontaminating surfaces that have been in contact with cytotoxins. Consult your institution's EHS for approved decontamination procedures.

3. Final Disposal:

  • All collected waste must be disposed of through your institution's hazardous waste management program. Do not mix this compound waste with general lab trash or other chemical waste streams unless explicitly permitted by your EHS department.[5]

Spill Management

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.

  • Secure the Area: Prevent entry into the spill zone.

  • Report: Notify your supervisor and your institution's EHS department.

  • Clean-up (if trained): Only personnel trained in hazardous spill response should perform the clean-up. Use a spill kit containing appropriate absorbent materials and PPE. All materials used for clean-up must be disposed of as cytotoxic waste.[3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC45H75NO12PubChem[6]
Molecular Weight822.1 g/mol PubChem[6]
Hazard StatementsToxic if swallowed, in contact with skin, or if inhaled.[3] Very toxic to aquatic life with long-lasting effects.Sigma-Aldrich
Precautionary StatementsDo not breathe dust. Wear protective gloves/clothing. Avoid release to the environment.Sigma-Aldrich

Experimental Protocols

Specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are not detailed in the available literature. The standard and required procedure is to collect and dispose of it as hazardous chemical waste through a licensed disposal facility.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

Scytophycin_E_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Waste Containment cluster_disposal Final Disposal A Wear Appropriate PPE (Double Gloves, Goggles, Lab Coat) C This compound Contaminated Waste A->C B Handle in a Fume Hood B->C D Sharps C->D Sharps E Solid Waste C->E Solids (PPE, etc.) F Liquid Waste C->F Liquids G Labeled Cytotoxic Sharps Container D->G H Labeled, Leak-Proof Cytotoxic Waste Bin E->H I Labeled, Sealed Waste Bottle F->I J Arrange for Pickup by Institutional EHS G->J H->J I->J K Proper Disposal via Licensed Facility J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Scytophycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Scytophycin E. Due to its cytotoxic nature, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. This compound is a potent cytotoxin and should be handled with extreme caution, following the principles of handling other hazardous compounds.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE based on general guidelines for handling cytotoxic agents.[1][2][3][4] Double gloving is a recommended practice.[1]

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffsProtects skin and clothing from contamination.
Eye Protection Safety glasses with side shields or a full-face shieldProtects eyes from splashes and aerosols.
Respiratory Protection A surgical N-95 respirator should be used when there is a risk of inhalation, such as when handling the powdered form or creating aerosols.[4]Prevents inhalation of the compound.
Shoe Covers Disposable shoe coversPrevents the spread of contamination outside of the work area.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact. The following tables outline the standard operating procedures for this compound.

Operational Plan

ProcedureStep-by-Step Guidance
Receiving 1. Inspect the package for any signs of damage or leakage upon arrival. 2. Wear single gloves and eye protection during inspection. 3. If the package is compromised, isolate it and follow spill procedures.
Storage 1. Store this compound in a clearly labeled, sealed container. 2. Keep it in a designated, secure, and well-ventilated area away from incompatible materials. 3. Access to the storage area should be restricted to authorized personnel.
Preparation 1. All handling of this compound should be performed in a certified Class II Biological Safety Cabinet (BSC) or a fume hood to minimize inhalation exposure.[4] 2. Wear all recommended PPE, including double gloves. 3. Use a plastic-backed absorbent pad on the work surface to contain any potential spills. 4. When dissolving the compound, add the solvent slowly to avoid splashing.
Administration 1. When administering to cell cultures or animals, ensure all procedures are performed within a containment device (e.g., BSC). 2. Use luer-lock syringes and needles to prevent accidental disconnection and leakage.

Disposal Plan

Waste TypeDisposal Procedure
Contaminated PPE 1. Remove all PPE carefully to avoid self-contamination. 2. Dispose of all used gloves, gowns, shoe covers, and other contaminated disposable materials in a designated cytotoxic waste container.
Sharps 1. Dispose of all contaminated needles and syringes in a puncture-resistant sharps container labeled for cytotoxic waste.
Liquid Waste 1. Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container. 2. Treat as hazardous chemical waste according to institutional and local regulations.
Solid Waste 1. All contaminated lab supplies (e.g., pipette tips, culture plates, absorbent pads) must be disposed of in the cytotoxic waste stream.
Spills 1. In case of a spill, immediately alert others in the area. 2. Evacuate the area if necessary. 3. Don the appropriate PPE, including respiratory protection if the spill involves powder. 4. Use a cytotoxic spill kit to contain and clean the spill, working from the outside in. 5. All materials used for cleanup must be disposed of as cytotoxic waste.[3]

Visualizing Safe Handling Workflows

To further clarify the procedural flow of handling this compound, the following diagrams illustrate the necessary steps and their logical progression.

ScytophycinE_Handling_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_cleanup Cleanup and Disposal start Receive and Inspect Package store Store in Secure Location start->store Intact Package spill Follow Spill Protocol start->spill Damaged Package don_ppe Don Full PPE store->don_ppe prepare_workstation Prepare Workstation in BSC/Fume Hood don_ppe->prepare_workstation handle Handle/Prepare this compound prepare_workstation->handle administer Administer to Experiment handle->administer decontaminate Decontaminate Work Surface administer->decontaminate dispose_waste Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end spill->dispose_waste

Caption: Workflow for the safe handling of this compound.

PPE_Hierarchy cluster_ppe Personal Protective Equipment compound This compound (Potent Cytotoxin) respirator Respiratory Protection (N95 Respirator) compound->respirator Inhalation Hazard eye_protection Eye/Face Protection (Goggles/Face Shield) compound->eye_protection Splash/Aerosol Hazard gown Protective Gown (Disposable, Fluid-Resistant) compound->gown Skin/Clothing Contamination gloves Hand Protection (Double Nitrile Gloves) compound->gloves Direct Contact Hazard shoe_covers Shoe Covers compound->shoe_covers Area Contamination

Caption: Required PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.